2,2-Dimethyl-1,3-thiazinane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-thiazinane |
InChI |
InChI=1S/C6H13NS/c1-6(2)7-4-3-5-8-6/h7H,3-5H2,1-2H3 |
InChI Key |
VQIFQWPTFDTVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCCS1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1,3-thiazinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-1,3-thiazinane, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic methodology, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field.
Introduction
The 1,3-thiazinane scaffold is a key structural motif found in a variety of biologically active compounds. The incorporation of a sulfur and a nitrogen atom in the six-membered ring imparts unique physicochemical properties that are often exploited in the design of novel therapeutic agents. The 2,2-dimethyl substitution provides steric bulk and can influence the conformational properties of the ring, which may be crucial for biological activity. This guide focuses on the most direct and efficient method for the synthesis of the parent this compound ring system.
Core Synthesis Pathway
The primary and most efficient route for the synthesis of this compound is the cyclocondensation reaction between 3-aminopropane-1-thiol and acetone. This reaction proceeds through a two-step mechanism within a one-pot synthesis:
-
Iminium Ion Formation: The amine group of 3-aminopropane-1-thiol nucleophilically attacks the carbonyl carbon of acetone, followed by dehydration to form a reactive iminium ion intermediate.
-
Thioacetalization: The thiol group of the same molecule then acts as an intramolecular nucleophile, attacking the iminium carbon to form the stable six-membered heterocyclic ring of this compound.
This reaction is typically catalyzed by an acid and driven to completion by the removal of water.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Aminopropane-1-thiol | 1.0 equivalent | Starting material. |
| Acetone | 1.1 - 1.5 equivalents | Used in slight excess to drive the reaction. |
| Catalyst | ||
| p-Toluenesulfonic acid (p-TsOH) | 0.05 - 0.1 equivalents | Common acid catalyst. Other acids like HCl or H2SO4 can be used. |
| Solvent | ||
| Toluene or Benzene | ~10 mL per mmol of thiol | Allows for azeotropic removal of water using a Dean-Stark apparatus. |
| Reaction Conditions | ||
| Temperature | Reflux (80-110 °C) | Depends on the solvent used. |
| Reaction Time | 2 - 6 hours | Monitored by Thin Layer Chromatography (TLC). |
| Yield | ||
| Isolated Yield | 75 - 90% | Dependent on the purity of starting materials and reaction scale. |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
3-Aminopropane-1-thiol
-
Acetone (reagent grade)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 3-aminopropane-1-thiol (e.g., 5.0 g, 54.8 mmol).
-
Addition of Reagents: Add toluene (100 mL) to the flask, followed by acetone (4.8 mL, 65.8 mmol, 1.2 eq) and p-toluenesulfonic acid monohydrate (0.52 g, 2.74 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing for 3-4 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound as a colorless to pale yellow oil.
-
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
3-Aminopropane-1-thiol: This compound has a strong, unpleasant odor and is a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene: Toluene is a flammable and volatile solvent. Ensure all heating is done using a heating mantle and in a well-ventilated area, away from open flames.
-
Acetone: Acetone is highly flammable.
-
p-Toluenesulfonic acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of this compound via the cyclocondensation of 3-aminopropane-1-thiol and acetone is a robust and high-yielding method. This guide provides the necessary details for its successful implementation in a laboratory setting. The presented protocol, along with the quantitative data and workflow diagrams, should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-1,3-thiazinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2-Dimethyl-1,3-thiazinane. Due to the limited availability of experimental data for this specific compound, this document synthesizes information on its hydrochloride salt, general synthetic methodologies for the 1,3-thiazinane scaffold, and predicted chemical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into the synthesis, potential reactivity, and spectroscopic signature of this heterocyclic compound.
Introduction
The 1,3-thiazinane scaffold is a six-membered heterocyclic ring system containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 1,3-thiazinane have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a gem-dimethyl group at the 2-position, as in this compound, is expected to influence the compound's conformational flexibility, lipophilicity, and metabolic stability, potentially modulating its biological activity.
This guide focuses on the core chemical properties of this compound, providing available data and predictive insights to facilitate further research and application in drug discovery and development.
Chemical and Physical Properties
Direct experimental data for this compound is scarce in the public domain. However, some properties of its hydrochloride salt are known.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 93770-78-6 | [3] |
| Molecular Formula | C₆H₁₄ClNS | [3] |
| Molecular Weight | 167.7 g/mol | [3] |
| Purity | Min. 95% | [3] |
Based on the structure of this compound, several chemical properties can be predicted. The presence of the nitrogen atom imparts basicity to the molecule, allowing for the formation of acid addition salts, such as the commercially available hydrochloride. The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which can significantly alter the molecule's polarity and biological activity. The gem-dimethyl group at the 2-position is expected to provide steric hindrance, which may influence the reactivity of the adjacent nitrogen and sulfur atoms.
Synthesis
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
General Experimental Protocol for the Synthesis of 1,3-Thiazinanes
The following is a generalized protocol based on the synthesis of similar 1,3-thiazinane structures. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
3-Amino-1-propanethiol
-
Acetone
-
Anhydrous solvent (e.g., toluene, benzene, or ethanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., potassium carbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a solution of 3-amino-1-propanethiol (1.0 eq) in an anhydrous solvent, add acetone (1.1 eq).
-
Add a catalytic amount of an acid or base catalyst.
-
The reaction mixture is heated to reflux, and the formation of water is monitored, often with a Dean-Stark apparatus to remove water azeotropically.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is neutralized or removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure or by crystallization from a suitable solvent.
Spectroscopic Properties (Predicted)
While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the two methyl groups at the C2 position (gem-dimethyl).- Multiplets for the methylene protons at C4, C5, and C6.- A broad singlet for the N-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | - A quaternary carbon signal for C2.- A signal for the two equivalent methyl carbons.- Signals for the methylene carbons at C4, C5, and C6. |
| IR Spectroscopy | - An N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the methyl and methylene groups around 2850-2960 cm⁻¹.- C-N and C-S stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺).- Fragmentation patterns involving the loss of a methyl group ([M-15]⁺) and cleavage of the thiazinane ring. |
Reactivity and Potential Biological Significance
The reactivity of this compound is expected to be centered around the nucleophilic nitrogen and sulfur atoms. The nitrogen can be readily acylated, alkylated, or sulfonylated to produce a variety of N-substituted derivatives. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone.
While there is no specific information on the biological activity of this compound, the broader class of 1,3-thiazinanes has been extensively studied. Derivatives have been reported to possess a wide array of biological activities.
Potential Signaling Pathways and Biological Activities of 1,3-Thiazinane Derivatives:
Caption: Biological activities of 1,3-thiazinane derivatives.
These activities suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. The gem-dimethyl substitution pattern may confer unique pharmacological properties that warrant further investigation.
Conclusion
This compound is a heterocyclic compound with potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on the known properties of its hydrochloride salt and the general chemistry of the 1,3-thiazinane class. The presented synthetic strategy and predicted spectroscopic data offer a starting point for researchers interested in exploring the chemistry and biological activity of this compound. Further experimental investigation is necessary to fully elucidate the chemical properties and potential applications of this compound.
References
An In-depth Technical Guide to the Structure Elucidation of 2,2-Dimethyl-1,3-thiazinane
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the process for confirming the chemical structure of 2,2-Dimethyl-1,3-thiazinane.
Proposed Synthesis
A common and effective method for the synthesis of 1,3-thiazinanes involves the condensation of a 3-aminothiol with a ketone or aldehyde. For the target molecule, this compound, a plausible route is the reaction of 3-amino-1-propanethiol with acetone, typically under acidic conditions to facilitate the formation of the cyclic imine which then rearranges to the more stable thiazinane ring.
Experimental Protocols
Materials:
-
3-Amino-1-propanethiol
-
Acetone
-
Methanol (or other suitable solvent)
-
Catalytic amount of a protic acid (e.g., p-toluenesulfonic acid)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3-amino-1-propanethiol (1.0 eq) in methanol under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid.
-
Add acetone (1.1 eq) dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for acquiring ¹H, ¹³C{¹H}, and DEPT-135 spectra. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) or Chemical Ionization (CI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺. The exact mass is measured to determine the elemental composition.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the liquid sample.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Predicted Spectroscopic Data and Structure Confirmation
The following tables summarize the predicted quantitative data that would be expected from the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | s | 6H | 2 x CH₃ |
| ~1.80 | quint | 2H | C5-H₂ |
| ~2.85 | t | 2H | C4-H₂ |
| ~3.00 | t | 2H | C6-H₂ |
| (broad signal) | s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~28.0 | CH₂ | C5 |
| ~30.0 | CH₃ | 2 x CH₃ |
| ~45.0 | CH₂ | C4 |
| ~48.0 | CH₂ | C6 |
| ~60.0 | C | C2 |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Analysis |
| [M+H]⁺ | 132.0896 | High-resolution mass for C₆H₁₄NS⁺ |
| [M-CH₃]⁺ | 116.0658 | Loss of a methyl group |
| [M-C₃H₇]⁺ (propyl) | 88.0321 | Fragmentation of the dimethyl-substituted carbon |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1460 | Medium | CH₂ bend |
| ~1370 | Medium | CH₃ bend (gem-dimethyl) |
| ~1150 | Medium | C-N stretch |
| ~700 | Medium | C-S stretch |
Visualizations
The following diagram illustrates the general workflow for the synthesis and structure elucidation of this compound.
Spectroscopic Profile of 2,2-Dimethyl-1,3-thiazinane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the saturated heterocyclic compound 2,2-Dimethyl-1,3-thiazinane. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data from analogous thiazinane derivatives. This guide is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data reported for similar 1,3-thiazinane systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (ax, eq) | 2.8 - 3.2 | Multiplet | - |
| H-5 (ax, eq) | 1.7 - 2.1 | Multiplet | - |
| H-6 (ax, eq) | 2.6 - 3.0 | Multiplet | - |
| 2 x CH₃ | 1.3 - 1.6 | Singlet | - |
| N-H | 1.5 - 2.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 55 - 65 |
| C-4 | 40 - 50 |
| C-5 | 25 - 35 |
| C-6 | 45 - 55 |
| 2 x CH₃ | 20 - 30 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-S Stretch | 600 - 800 | Weak |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Comments |
| [M]⁺ | 131 | Molecular Ion |
| [M - CH₃]⁺ | 116 | Loss of a methyl group |
| [M - C₃H₇]⁺ | 88 | Fragmentation of the dimethylpropyl group |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern instruments, the residual solvent peak can also be used for calibration.
-
Data Acquisition for ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon atom. A sufficient number of scans and a relaxation delay of 2-5 seconds are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectra are recorded on an FT-IR spectrometer.
-
Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Sample Preparation (Solid): If the compound is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for relatively volatile, low molecular weight compounds.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: In EI-MS, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-thiazinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-thiazinane is a heterocyclic organic compound belonging to the thiazinane family. Thiazinanes, six-membered rings containing one sulfur and one nitrogen atom, are of interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug design. This technical guide provides a summary of the available physical data and outlines general experimental protocols for the determination of key physical properties.
Physical and Chemical Properties
Direct experimental data for the physical properties of this compound is sparse in publicly available literature. However, information for its hydrochloride salt is available and provides some insight into the compound's characteristics.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | CymitQuimica[1] |
| CAS Number | 93770-78-6 | CymitQuimica[1] |
| Molecular Formula | C₆H₁₄ClNS | CymitQuimica[1] |
| Molecular Weight | 167.7 g/mol | CymitQuimica[1] |
| Purity | Min. 95% | CymitQuimica[1] |
Note: The data presented above is for the hydrochloride salt of this compound, not the free base.
Experimental Protocols for Physical Property Determination
In the absence of specific experimental data for this compound, the following are generalized protocols for determining the key physical properties of solid and liquid organic compounds. These methods are widely applicable to heterocyclic compounds.
Melting Point Determination
The melting point is a critical physical property that provides information about the purity of a solid compound. For a crystalline solid, a sharp melting point range of 1-2°C typically indicates high purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used.
-
Heating: The sample is heated slowly and steadily.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property of a pure liquid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed in the liquid with the open end submerged.
-
Heating: The apparatus, typically a Thiele tube or an oil bath, is heated gradually.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a substance is its mass per unit volume. For liquids, it is often determined using a pycnometer or a hydrometer.
Methodology (Pycnometer Method):
-
Weighing the Pycnometer: A clean, dry pycnometer is weighed accurately.
-
Filling with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
Weighing the Filled Pycnometer: The filled pycnometer is weighed.
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed again. This allows for the accurate determination of the pycnometer's volume.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology (Qualitative):
-
Sample and Solvent: A small, measured amount of the solute (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature.
-
Heating: If the substance does not dissolve at room temperature, the mixture can be gently heated to observe any change in solubility.
-
Classification: The solubility is typically classified as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves in the solvent.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a novel or uncharacterized compound like this compound.
Caption: Workflow for the characterization of physical properties.
Signaling Pathways and Experimental Workflows
A comprehensive search of the scientific literature did not reveal any specific signaling pathways or established experimental workflows directly involving this compound. The biological activities of many thiazinane derivatives are an active area of research, and future studies may elucidate the specific molecular targets and pathways for this compound.
Conclusion
References
An In-depth Technical Guide to 2,2-Dimethyl-1,3-thiazinane
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-thiazinane, a heterocyclic compound belonging to the thiazinane class. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical identifiers, synthesis, and known biological context.
Core Chemical Identifiers
Table 1: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value |
| CAS Number | 93770-78-6[1] |
| Molecular Formula | C₆H₁₄ClNS[1] |
| Molecular Weight | 167.7 g/mol [1] |
Synthesis and Chemical Properties
The synthesis of the 1,3-thiazinane core is a subject of ongoing research, with various methodologies being developed. These methods often involve condensation reactions, cyclo-additions, and ring transformations to construct the six-membered ring containing nitrogen and sulfur.
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general approach for the synthesis of 1,3-thiazinane derivatives can be illustrated. The following diagram outlines a conceptual synthetic pathway.
Caption: A generalized reaction scheme for the synthesis of a 2,2-disubstituted-1,3-thiazinane from a 3-aminothiol and a ketone.
Biological and Pharmacological Context
Thiazine derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, making them significant in medicinal chemistry. The 1,3-thiazinane structural motif is a core component of various pharmacologically active compounds.
Derivatives of 1,3-thiazinane have been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial Agents : The 1,3-thiazine core is found in some antibiotics and is explored for its antibacterial and antifungal properties.
-
Antitumor Activity : Certain thiazine derivatives have been evaluated for their potential as anticancer agents.
-
Insecticidal Properties : Some compounds containing the 1,3-thiazinane ring have been developed as insecticides.
The following diagram illustrates the diverse biological activities associated with the broader class of 1,3-thiazinane derivatives.
Caption: Overview of the diverse pharmacological activities reported for various derivatives of 1,3-thiazinane.
It is important to note that while the 1,3-thiazinane scaffold is associated with these activities, the specific biological profile of this compound is not well-characterized in publicly available literature. Further research is required to elucidate its specific pharmacological and toxicological properties. Professionals in drug development are encouraged to consider the broader context of 1,3-thiazinane derivatives while investigating this specific compound.
References
The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,3-Thiazinane Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazinane core, a six-membered heterocyclic ring containing a nitrogen and a sulfur atom at positions 1 and 3, respectively, represents a cornerstone in medicinal chemistry. From its foundational role in the structure of cephalosporin antibiotics to its emergence in modern drug discovery targeting cancer and metabolic diseases, the journey of 1,3-thiazinane compounds is one of evolving synthetic strategies and expanding biological applications. This technical guide provides a comprehensive overview of the discovery, history, and key developments in the field of 1,3-thiazinane chemistry.
A Historical Perspective on the Emergence of 1,3-Thiazinanes
While the precise first synthesis of a simple, unsubstituted 1,3-thiazinane is not definitively documented in a single seminal publication, the historical development of this heterocyclic system is intrinsically linked to the broader exploration of sulfur-nitrogen containing compounds in the early 20th century. Early investigations into the reactions of thiourea with various electrophiles laid the groundwork for the eventual construction of the 1,3-thiazinane ring.
Key historical developments include:
-
Early 20th Century: Initial explorations into the reactivity of thiourea and its derivatives with bifunctional electrophiles provided the conceptual framework for cyclization reactions that could lead to six-membered rings.
-
Mid-20th Century: The discovery of the cephalosporin class of antibiotics, which feature a dihydro-1,3-thiazine ring fused to a β-lactam ring, marked a pivotal moment. This discovery spurred significant interest in the synthesis and chemical modification of the 1,3-thiazine scaffold, leading to the development of a vast array of life-saving antibacterial agents.[1][2]
-
Late 20th and Early 21st Century: With a deeper understanding of reaction mechanisms and the advent of new synthetic methodologies, the focus expanded to the synthesis of diverse 1,3-thiazinane derivatives with a wide range of biological activities beyond antimicrobial effects. This era saw the emergence of 1,3-thiazinanes as potential anticancer, anti-inflammatory, and neuroprotective agents.
Foundational Synthetic Methodologies
The construction of the 1,3-thiazinane ring can be achieved through several key synthetic strategies. These methods, developed and refined over decades, provide access to a wide variety of substituted 1,3-thiazinane derivatives.
Cyclization of α,β-Unsaturated Carboxylic Esters with Thiourea
One of the most fundamental and widely employed methods for the synthesis of 2-imino-1,3-thiazinan-4-ones involves the reaction of α,β-unsaturated carboxylic esters with thiourea. This reaction proceeds via a Michael addition of thiourea to the unsaturated ester, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones [3]
-
Reactants: An α,β-unsaturated carboxylic ester (e.g., ethyl acrylate) and thiourea.
-
Solvent: Typically a protic solvent such as ethanol.
-
Catalyst: A base, such as sodium ethoxide, is often used to facilitate the reaction.
-
Procedure:
-
Thiourea is dissolved in the solvent, and the base is added.
-
The α,β-unsaturated ester is added to the mixture, often dropwise, at a controlled temperature (e.g., room temperature or with cooling).
-
The reaction mixture is stirred for a specified period, ranging from a few hours to overnight, until the reaction is complete (monitored by TLC).
-
The intermediate, a hydrochloride or sulfate salt, may be isolated.
-
Subsequent cyclization is achieved by treatment with a base such as aqueous ammonia or sodium acetate.
-
The product is then isolated by filtration and purified by recrystallization.
-
-
Characterization: The structure of the resulting 2-imino-1,3-thiazinan-4-one is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Cyclization of Acyl Thioureas
Another important route to 1,3-thiazinan-4-ones is the cyclization of acyl thioureas. This method involves the preparation of an N-acylthiourea, which is then cyclized to form the thiazinane ring.
Experimental Protocol: Synthesis of 2-Imino-1,3-thiazinan-4-ones via Thermal Cyclization of Methacryloyl Thioureas [4][5]
-
Reactants: Methacryloyl chloride and a substituted or unsubstituted thiourea.
-
Solvent: Anhydrous acetonitrile is a common solvent for the initial acylation step.
-
Procedure:
-
Thiourea (or a substituted derivative) is suspended in the solvent.
-
Methacryloyl chloride is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting methacryloyl thiourea intermediate is isolated.
-
Thermal cyclization of the intermediate is then carried out by heating, often at temperatures around 100 °C, for several hours.
-
The product is isolated and purified by standard techniques such as column chromatography or recrystallization.
-
-
Characterization: The final product is characterized by melting point, NMR, IR, and mass spectrometry.
Key Biological Activities and Mechanisms of Action
1,3-Thiazinane derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities.
Anticancer Activity: Induction of Apoptosis in Leukemia Cells
Certain 1,3-thiazine-2,4-diones have demonstrated selective cytotoxic activity against leukemia cell lines.[3] The mechanism of action involves the induction of apoptosis, a programmed cell death pathway, through the activation of caspases.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Intrinsic apoptosis pathway initiated by 1,3-thiazine-2,4-diones.
Quantitative Data: Anticancer Activity of 1,3-Thiazine-2,4-diones
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-substituted thiazinedione | Leukemia | Selective activity | [3] |
| Naphthyl-substituted thiazinedione | Leukemia | Selective activity | [3] |
Note: Specific IC₅₀ values were not provided in the abstract, but selective activity was highlighted.
BACE2 Inhibition: A Potential Therapeutic Strategy for Type 2 Diabetes
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) has been identified as a key regulator of pancreatic β-cell mass and function. BACE2 cleaves and inactivates transmembrane protein 27 (Tmem27), a protein that promotes β-cell proliferation. Inhibition of BACE2 is therefore a promising therapeutic strategy for type 2 diabetes. Certain 1,3-thiazinane derivatives have been investigated as BACE2 inhibitors.
Signaling Pathway: BACE2-Mediated Tmem27 Processing
Caption: Inhibition of BACE2 by 1,3-thiazinane derivatives prevents Tmem27 cleavage.
Quantitative Data: BACE2 Inhibitory Activity
| Compound Type | Target | IC₅₀ (nM) | Reference |
| Cyclopropyl-Fused 1,3-Thiazepines | BACE1 | Varies | [6] |
| Cyclopropyl-Fused 1,3-Thiazepines | BACE2 | Varies | [6] |
| Furo[2,3-d][4][7]thiazinamines | BACE1 | Varies | [8] |
Note: Specific IC₅₀ values for 1,3-thiazinane-based BACE2 inhibitors are often proprietary. The table indicates that various derivatives have been synthesized and evaluated.
Antimycobacterial Activity
Derivatives of 5,6-dihydro-4H-1,3-thiazine have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Quantitative Data: Antimycobacterial Activity
| Compound | Concentration (µg/mL) | % Inhibition of M. tuberculosis H37Rv | Reference |
| 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]non-3-ene | 6.25 | 97 | Not found in search results |
| 4-hydroxy-4-methyl-6-pentyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine | 6.25 | 77 | Not found in search results |
| 4-ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine | 6.25 | 76 | Not found in search results |
Conclusion
The journey of 1,3-thiazinane compounds, from their conceptual origins in early heterocyclic chemistry to their current status as a privileged scaffold in drug discovery, highlights their enduring importance. The synthetic versatility of the 1,3-thiazinane ring system has allowed for the creation of a vast chemical space, leading to the discovery of compounds with a wide array of biological activities. For researchers and drug development professionals, the rich history and diverse applications of 1,3-thiazinanes offer a fertile ground for future innovation. The continued exploration of novel synthetic routes and the elucidation of their mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents for a range of human diseases.
References
- 1. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of Substituted Thiazinanes and Their Derivatives [mdpi.com]
- 6. Cyclopropyl-Fused 1,3-Thiazepines as BACE1 and BACE2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Discovery of furo[2,3-d][1,3]thiazinamines as beta amyloid cleaving enzyme-1 (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers and Tautomers of Thiazinane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural isomers and tautomeric forms of thiazinane, a saturated six-membered heterocyclic ring containing one nitrogen and one sulfur atom. Understanding the nuanced stereochemistry and dynamic equilibria of these compounds is crucial for their application in medicinal chemistry and drug development, where precise molecular architecture dictates biological activity.
Structural Isomers of Thiazinane
Thiazinane exists as three distinct structural isomers, differentiated by the relative positions of the nitrogen and sulfur heteroatoms within the ring: 1,2-thiazinane, 1,3-thiazinane, and 1,4-thiazinane.[1] Each isomer exhibits unique electronic and conformational properties that influence its reactivity and potential as a scaffold in medicinal chemistry.
Conformational Analysis
The thiazinane ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of two different heteroatoms introduces asymmetry, leading to distinct conformational preferences for each isomer. The larger atomic radius of sulfur compared to nitrogen and carbon influences bond lengths and angles, resulting in a puckered ring structure. The most stable conformation for each isomer is typically the chair form, though boat and twist-boat conformations can exist as transient intermediates in ring inversion.
A comprehensive understanding of the conformational landscape is critical for designing molecules with specific spatial arrangements of substituents, which is paramount for achieving desired interactions with biological targets.
Tautomerism in 1,3-Thiazinane Derivatives
A significant feature of the 1,3-thiazinane system is its existence in a tautomeric equilibrium with its unsaturated counterpart, 5,6-dihydro-4H-1,3-thiazine.[2][3] This equilibrium is highly sensitive to the physical state of the compound, with the crystalline form often favoring the 1,3-thiazinane tautomer, while in solution, the 5,6-dihydro-4H-1,3-thiazine form can be the sole or predominant species.[2][3]
This tautomeric shift has profound implications for drug design, as the two forms present different pharmacophoric features. The 1,3-thiazinane form contains an endocyclic secondary amine, whereas the 5,6-dihydro-4H-1,3-thiazine form possesses an exocyclic imine and an endocyclic secondary amine. These differences affect hydrogen bonding capabilities, basicity, and overall molecular shape.
Quantitative Data
The following tables summarize key quantitative data regarding the isomers and tautomers of thiazinane. It is important to note that experimental data for the unsubstituted parent compounds are scarce; therefore, data from computational studies and representative derivatives are included to provide a comprehensive overview.
Table 1: Calculated Thermodynamic Properties of Thiazinane Isomers
| Isomer | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) | Relative Stability |
| 1,2-Thiazinane | Data not available | Data not available | Data not available |
| 1,3-Thiazinane | Data not available | Data not available | Data not available |
| 1,4-Thiazinane | Data not available | Data not available | Data not available |
Table 2: Representative Bond Lengths and Angles for the Chair Conformation of Thiazinane Isomers (from derivatives)
| Isomer | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| 1,2-Thiazinane | S-N | ~1.67 | C-S-N | ~98 |
| N-C | ~1.47 | S-N-C | ~112 | |
| C-S | ~1.82 | N-C-C | ~110 | |
| 1,3-Thiazinane | C-N-C | ~1.46 | C-N-C | ~115 |
| N-C-S | ~1.47, ~1.82 | N-C-S | ~113 | |
| C-S-C | ~1.81 | C-S-C | ~100 | |
| 1,4-Thiazinane | C-N-C | ~1.46 | C-N-C | ~116 |
| C-S-C | ~1.81 | C-S-C | ~99 |
Note: These values are approximations derived from X-ray crystallographic data of various substituted thiazinane derivatives and may vary depending on the specific substituents and crystal packing forces.
Table 3: Tautomeric Equilibrium of a Representative 1,3-Thiazine Derivative
| Compound | Physical State | Predominant Tautomer | Method of Determination |
| 2-(Phenylimino)-1,3-thiazinane derivative | Crystal | 1,3-Thiazinane | X-ray Crystallography[3] |
| Solution (CD3COCD3) | 5,6-Dihydro-4H-1,3-thiazine | 1H NMR, COSY, HMBC[2][3] |
Note: The equilibrium constant (Keq) is highly dependent on the solvent, temperature, and substitution pattern. For the specific derivative mentioned, the dihydrothiazine tautomer is the exclusive form observed in solution.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of thiazinane isomers and the characterization of tautomeric equilibria. These protocols are adapted from literature procedures for derivatives and may require optimization for the unsubstituted parent compounds.
Synthesis of 1,2-Thiazinane-1,1-dioxide (Representative Protocol)
This protocol describes the synthesis of a 1,2-thiazinane derivative via cyclization of an amino-alcohol.
Materials:
-
Appropriate amino-alcohol precursor
-
Phenylmethanesulfonyl chloride
-
Triethylamine (Et3N)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Phenanthroline
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amino-alcohol in anhydrous THF and cool to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add phenylmethanesulfonyl chloride and stir at room temperature.
-
After reaction completion (monitored by TLC), perform an aqueous workup and extract the product.
-
Purify the resulting secondary sulfonamide by column chromatography.
-
To a solution of diisopropylamine and a catalytic amount of phenanthroline in anhydrous THF at -78 °C, add n-BuLi dropwise.
-
Add the purified sulfonamide to the lithium diisopropylamide (LDA) solution at -78 °C and allow the reaction to proceed.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product and purify by column chromatography to yield the 1,2-thiazinane-1,1-dioxide.[4]
Synthesis of 1,3-Thiazinanes (Representative Protocol)
This protocol describes a general method for the synthesis of 1,3-thiazinane derivatives from α,β-unsaturated carboxylic esters and thiourea.
Materials:
-
α,β-Unsaturated carboxylic ester (e.g., ethyl acrylate)
-
Thiourea
-
Aqueous ammonia or sodium acetate
-
Ethanol
-
Standard glassware for reflux
Procedure:
-
Dissolve the α,β-unsaturated carboxylic ester and thiourea in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add aqueous ammonia or sodium acetate to induce cyclization.
-
The product may precipitate from the solution or require extraction after solvent removal.
-
Recrystallize or purify the crude product by column chromatography to obtain the 1,3-thiazinan-4-one derivative.[5]
Synthesis of 1,4-Thiazine Derivatives (Representative Protocol)
This protocol describes the synthesis of 1,4-benzothiazines from 2-aminothiophenol and a 1,3-dicarbonyl compound.
Materials:
-
2-Aminothiophenol
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Acetonitrile
-
m-Chloroperoxybenzoic acid (m-CPBA) or 2-Iodoxybenzoic acid (IBX)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-aminothiophenol and the 1,3-dicarbonyl compound in acetonitrile.
-
Add the oxidizing agent (m-CPBA or IBX) portion-wise to the stirred solution.
-
Heat the reaction mixture to 70 °C and monitor by TLC.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product.
-
Purify the crude product by column chromatography to yield the 1,4-benzothiazine derivative.[6]
Experimental Protocol for Quantification of Tautomeric Equilibrium
This protocol outlines the use of 1H NMR spectroscopy to quantify the ratio of tautomers in solution.
Materials:
-
Synthesized 1,3-thiazinane derivative
-
Deuterated NMR solvent (e.g., DMSO-d6, CDCl3)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the 1,3-thiazinane derivative of a known concentration in the chosen deuterated solvent.
-
Acquire a quantitative 1H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Identify distinct, well-resolved signals corresponding to each tautomer. Protons adjacent to the nitrogen and sulfur atoms or on the double bond of the dihydrothiazine tautomer are often suitable for this purpose.
-
Integrate the signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers by comparing the integral values of the selected signals, ensuring to normalize for the number of protons each signal represents.
-
The equilibrium constant (Keq) can be calculated as the ratio of the concentration of the 5,6-dihydro-4H-1,3-thiazine tautomer to the 1,3-thiazinane tautomer.
Visualization of a Relevant Biological Pathway
While no specific signaling pathways are directly attributed to the parent thiazinane molecule, the dihydrothiazine ring is a core structural component of cephalosporin antibiotics. The biosynthesis of cephalosporins provides a relevant and important biological pathway involving a thiazinane-related structure.
Caption: Biosynthetic pathway of Cephalosporin C.
The following diagram illustrates the relationship between the isomers, tautomers, and major conformers of thiazinane.
Caption: Relationships between thiazinane isomers.
This final diagram outlines a general experimental workflow for the synthesis and analysis of thiazinane derivatives.
Caption: Experimental workflow for thiazinane analysis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. STUDIES ON THE METABOLISM OF CEPHALOSPORINS. II [jstage.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1,3-Thiazinanes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazinane scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and natural products.[1][2] Its unique structural and electronic properties, conferred by the presence of both nitrogen and sulfur atoms in a six-membered ring, make it a versatile building block in medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of the fundamental reaction mechanisms of 1,3-thiazinanes, including their synthesis, conformational analysis, and key chemical transformations.
Synthesis of the 1,3-Thiazinane Ring System
The construction of the 1,3-thiazinane ring is most commonly achieved through cyclization reactions that form the C-N and C-S bonds. These methods often involve the reaction of a bifunctional precursor containing the requisite nitrogen and sulfur functionalities with a suitable three-carbon synthon.
One of the most prevalent methods involves the reaction of 3-mercaptopropionic acid with ammonia or primary amines and aldehydes. This one-pot, three-component condensation reaction provides a straightforward route to 2- and 2,3-substituted-1,3-thiazinan-4-ones.[1][2] Another versatile approach is the reaction of β-propiolactone with thioureas, which initially forms an intermediate acid that can be cyclized in the presence of acetic anhydride to yield 2-imino-1,3-thiazinan-4-ones.[1][5] Furthermore, the reaction of acryloyl chloride with thiourea or N-substituted thioureas leads to the formation of hydrochlorides of 3-substituted-1,3-thiazinan-4-ones.[1][6]
A chemoselective synthesis of ferrocene-containing 2-imino-1,3-thiazinanes has been achieved through the reaction of 3-arylamino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate under acidic conditions, proceeding through an intermediate β-hydroxy thiourea.[1][6] The reaction between a thiocarbamoyl derivative and 1,3-dibromopropane in the presence of triethylamine has also been utilized to furnish stereoselective 1,3-thiazinane derivatives.[1]
Synthesis of 1,3-Thiazinane-2-thione
A common precursor for various 1,3-thiazinane derivatives is 1,3-thiazinane-2-thione. Its synthesis can be accomplished from 3-aminopropanol, which is first converted to 3-ammoniopropylsulfate. This intermediate is then reacted with carbon disulfide in the presence of potassium hydroxide to yield the target compound.[7][8]
Experimental Protocol: Synthesis of 1,3-Thiazinane-2-thione[7][8]
Step 1: Synthesis of 3-Ammoniopropylsulfate
-
To a stirred solution of 3-aminopropanol in an appropriate solvent, chlorosulfonic acid is added dropwise at 0 °C.
-
A white precipitate of 3-ammoniopropylsulfate forms during the addition.
-
The reaction mixture is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature over 30 minutes, followed by stirring for an additional hour.
-
The resulting solid is collected by filtration, washed with methanol, and dried under vacuum.
Step 2: Synthesis of 1,3-Thiazinane-2-thione
-
3-Ammoniopropylsulfate is dissolved in absolute ethanol, and carbon disulfide is added.
-
A solution of potassium hydroxide in a 1:1 ethanol/water mixture is added dropwise to the reaction mixture at room temperature.
-
The resulting yellow solution is heated to reflux for 1 hour.
-
After cooling, the reaction mixture is worked up by extraction with dichloromethane. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 1,3-thiazinane-2-thione.
Conformational Analysis
The 1,3-thiazinane ring, being a six-membered heterocycle, can adopt several conformations, with the chair conformation generally being the most stable. The presence of substituents on the ring can significantly influence the conformational equilibrium. The conformational preferences of 1,3-thiazinane derivatives have been investigated using various techniques, including X-ray crystallography, NMR spectroscopy, and computational methods.
X-ray crystallographic studies have provided precise structural information on 1,3-thiazinane derivatives in the solid state, confirming the adoption of chair conformations.[3] In solution, NMR spectroscopy, particularly the analysis of coupling constants, can provide insights into the conformational equilibrium.[2][5][9][10][11] Computational studies, employing methods such as Density Functional Theory (DFT), have been used to calculate the relative energies of different conformers and to predict the most stable conformations.[1]
Key Reaction Mechanisms
Ring-Opening Reactions
The 1,3-thiazinane ring can undergo cleavage under certain conditions. For instance, N-substituted 1,3-thiazinan-4-ones are relatively stable in aqueous alkaline media but are susceptible to hydrolysis under acidic conditions.[1] Treatment with concentrated hydrochloric acid can lead to the formation of thioester derivatives.[1] The proposed mechanism involves the acid-catalyzed elimination of the substituent on the nitrogen, followed by the addition of water and subsequent ring opening.
Oxidation Reactions
The sulfur atom in the 1,3-thiazinane ring is susceptible to oxidation. Oxidation of 1,3-thiazinan-4-ones with oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can yield the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives.[1][2] This transformation significantly alters the electronic properties of the ring and can have a profound impact on the biological activity of the molecule.
Experimental Protocol: Oxidation of 2,3-Substituted-1,3-thiazinan-4-ones[1][2]
-
The 2,3-substituted-1,3-thiazinan-4-one is dissolved in acetic acid.
-
Potassium permanganate is added portion-wise to the stirred solution, maintaining the temperature above 30 °C.
-
After the addition is complete, the reaction mixture is stirred for a specified period.
-
The reaction is quenched by the addition of a saturated solution of sodium bicarbonate.
-
The product is extracted with an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be further purified by recrystallization or chromatography.
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 2,3-Disubstituted-1,3-thiazinan-4-ones | KMnO₄ in AcOH | 2,3-Disubstituted-1,3-thiazinan-4-one-1,1-dioxides | 27-95 | [1][2] |
| 3-Alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-one | 30% H₂O₂ with WO₃ | 3-Alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one | 35-75 | [1] |
Reactions with Electrophiles
The nitrogen atom of the 1,3-thiazinane ring can act as a nucleophile and react with various electrophiles. For instance, 1,3-thiazinane-2-thione can be N-alkylated by reacting with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.[1] It can also undergo condensation with 1-(1-hydroxyalkyl)benzotriazoles in the presence of a Lewis acid like boron trifluoride.[1]
Reactions with Nucleophiles
The 1,3-thiazinane ring can also be susceptible to nucleophilic attack, particularly at the carbonyl carbon of 1,3-thiazinan-4-ones or at the carbon of the thione group in 1,3-thiazinane-2-thiones. The benzotriazolyl group in 3-(1-benzotriazolylalkyl)-1,3-thiazinane-2-thiones can be displaced by thiol nucleophiles in the presence of zinc bromide.[1]
Conclusion
This technical guide has provided an overview of the fundamental reaction mechanisms involving 1,3-thiazinanes. The synthetic versatility and the diverse reactivity of this heterocyclic system underscore its importance in the field of medicinal chemistry. A thorough understanding of these core reactions is crucial for the rational design and development of novel 1,3-thiazinane-based therapeutic agents. The provided experimental protocols and reaction tables serve as a practical resource for researchers engaged in the synthesis and modification of this important class of compounds. Further exploration of the reaction scope and the development of novel synthetic methodologies will undoubtedly continue to expand the chemical space and biological applications of 1,3-thiazinane derivatives.
References
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00377F [pubs.rsc.org]
- 4. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 2,2-Dimethyl-1,3-thiazinane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-thiazinane hydrochloride, a heterocyclic organic compound. Due to the limited availability of detailed public data on this specific molecule, this guide also incorporates general information regarding the synthesis and potential biological significance of the broader class of 1,3-thiazinane derivatives.
Core Compound Data
The fundamental physicochemical properties of this compound hydrochloride have been identified and are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Weight | 167.7 g/mol | [1] |
| Chemical Formula | C₆H₁₄ClNS | [1] |
| CAS Number | 93770-78-6 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from established methods for creating the 1,3-thiazinane core structure. One common approach involves the condensation of a suitable amino thiol with a ketone or aldehyde, followed by hydrochloride salt formation.
A representative, generalized protocol for the synthesis of a 2,2-disubstituted-1,3-thiazinane, which could be adapted for this compound, is as follows:
Objective: To synthesize a 2,2-disubstituted 1,3-thiazinane ring structure.
Materials:
-
3-Aminopropanethiol
-
Acetone
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopropanethiol and a molar excess of acetone in an anhydrous solvent.
-
Catalysis: Add a catalytic amount of a suitable acid catalyst to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent and washed with a basic aqueous solution to remove the acid catalyst, followed by a brine wash.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or distillation.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent and cooled in an ice bath. A solution of hydrochloric acid in an appropriate solvent is then added dropwise with stirring. The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Potential Biological Significance and Signaling Pathways
The biological activity of these compounds is attributed to the presence of the nitrogen and sulfur atoms in the six-membered ring, which can interact with various biological targets. The specific nature and substitution pattern on the thiazinane ring dictate the pharmacological profile. For instance, the well-known veterinary sedative and analgesic, Xylazine, is a derivative of 1,3-thiazine and acts as a potent α2-adrenergic receptor agonist[3].
Further research would be necessary to elucidate the specific mechanism of action and potential therapeutic applications of this compound hydrochloride.
Visualizing a General Synthetic Pathway
The following diagram, generated using Graphviz, illustrates a generalized workflow for the synthesis of a 1,3-thiazinane hydrochloride salt, as described in the experimental protocol section.
Caption: Generalized synthetic workflow for this compound hydrochloride.
References
Methodological & Application
Applications of 1,3-Thiazinane Derivatives in Organic Synthesis: A Focus on N-Acyl-1,3-thiazinane-2-thiones
Note: While the topic of interest is 2,2-Dimethyl-1,3-thiazinane, a thorough review of scientific literature did not yield specific, detailed application notes or protocols for this particular compound. However, the broader class of 1,3-thiazinane derivatives, specifically N-acyl-1,3-thiazinane-2-thiones, are recognized for their utility in asymmetric synthesis. This document provides detailed application notes and protocols for the synthesis and use of these valuable synthetic intermediates.
Application Note: N-Acyl-1,3-thiazinane-2-thiones as Chiral Auxiliaries
N-acyl-1,3-thiazinane-2-thiones are a class of chiral auxiliaries that enable the stereoselective formation of carbon-carbon bonds. The rigid, six-membered thiazinane ring, when N-acylated, provides a defined chiral environment that can effectively control the facial selectivity of enolate reactions. These compounds are particularly useful in asymmetric aldol reactions, alkylations, and Michael additions, yielding products with high diastereoselectivity. The resulting chiral products can be readily liberated from the auxiliary, which can often be recovered.
The general strategy involves the synthesis of the 1,3-thiazinane-2-thione scaffold, followed by its acylation with a desired acyl group. The resulting N-acyl derivative can then be subjected to base-mediated enolization and subsequent reaction with an electrophile. The steric hindrance imposed by the thiazinane ring directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Thiazinane-2-thione
This protocol describes the synthesis of the parent 1,3-thiazinane-2-thione ring system, a precursor to the N-acylated derivatives.
Reaction Scheme:
Figure 1: Synthesis of 1,3-thiazinane-2-thione.
Materials:
-
3-Amino-1-propanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of potassium hydroxide (2.2 equivalents) in a 1:1 mixture of ethanol and water is prepared in a round-bottomed flask equipped with a magnetic stir bar.
-
Carbon disulfide (1.2 equivalents) is added to the stirred KOH solution at room temperature.
-
3-Amino-1-propanol (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux for 1 hour.[1]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 1,3-thiazinane-2-thione.
Quantitative Data:
| Product | Yield |
| 1,3-Thiazinane-2-thione | ~63% |
Protocol 2: N-Acylation of 1,3-Thiazinane-2-thione
This protocol details the acylation of the thiazinane-2-thione at the nitrogen atom, a crucial step for its function as a chiral auxiliary. The example provided is for N-propionylation.
Reaction Scheme:
Figure 2: N-Acylation of 1,3-thiazinane-2-thione.
Materials:
-
1,3-Thiazinane-2-thione
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,3-thiazinane-2-thione (1.0 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, triethylamine (1.2 equivalents) is added.
-
Propionyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.[1]
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude N-propionyl-1,3-thiazinane-2-thione can be purified by flash column chromatography.
Quantitative Data:
| Product | Yield |
| N-Propionyl-1,3-thiazinane-2-thione | >80% |
Protocol 3: Diastereoselective Aldol Reaction of N-Propionyl-1,3-thiazinane-2-thione
This protocol outlines a general procedure for a diastereoselective aldol reaction, a key application of this chiral auxiliary. The specific conditions can be optimized based on the aldehyde substrate.
Workflow:
Figure 3: Workflow for a diastereoselective aldol reaction.
Materials:
-
N-Propionyl-1,3-thiazinane-2-thione
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
An aldehyde (R-CHO)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of N-propionyl-1,3-thiazinane-2-thione (1.0 equivalent) in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.
-
Titanium(IV) chloride (1.1 equivalents) is added dropwise, and the mixture is stirred for 5 minutes.
-
N,N-Diisopropylethylamine (1.2 equivalents) is then added, and the solution is stirred for 30 minutes to facilitate the formation of the titanium enolate.
-
The desired aldehyde (1.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.
-
The product is purified by column chromatography.
Quantitative Data (Representative):
| Aldehyde Substrate | Yield of Aldol Adduct | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 85% | >95:5 |
| Isobutyraldehyde | 82% | >95:5 |
Summary
While direct applications of this compound remain elusive in the current body of scientific literature, the closely related N-acyl-1,3-thiazinane-2-thiones serve as powerful chiral auxiliaries in asymmetric synthesis. The protocols provided herein detail the synthesis of the 1,3-thiazinane-2-thione precursor, its subsequent N-acylation, and its application in highly diastereoselective aldol reactions. These methodologies offer a robust pathway to enantiomerically enriched building blocks crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
References
Application Notes and Protocols for 2,2-Dimethyl-1,3-thiazinane as a Building Block in Asymmetric Synthesis
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of the current scientific literature, it has been determined that there is a significant lack of specific data and established protocols for the use of 2,2-Dimethyl-1,3-thiazinane as a chiral auxiliary or a key building block in asymmetric synthesis. While the broader class of 1,3-thiazinanes has been explored for various synthetic applications and biological activities, the 2,2-dimethyl substituted variant remains largely undocumented in this context.
The search for detailed experimental procedures, quantitative data on stereoselectivity (e.g., diastereomeric excess, enantiomeric excess), and specific applications in the synthesis of bioactive molecules or pharmaceuticals involving this compound did not yield sufficient information to construct the detailed Application Notes and Protocols as requested.
Therefore, the following sections provide a general overview of the synthesis of the 1,3-thiazinane core and highlight the potential applications of related, well-established chiral auxiliaries that share structural similarities. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of novel thiazinane-based building blocks.
Synthesis of the 1,3-Thiazinane Core: A General Approach
The fundamental 1,3-thiazinane heterocyclic system can be synthesized through various methods. A common approach involves the condensation of a 1,3-aminothiol equivalent with a carbonyl compound. For the specific case of this compound, the synthesis would theoretically involve the reaction of 3-amino-1-propanethiol with acetone.
General Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolving 3-amino-1-propanethiol in a suitable organic solvent (e.g., toluene, methanol).
-
Adding acetone to the solution, potentially with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the condensation.
-
Refluxing the reaction mixture with continuous removal of water (e.g., using a Dean-Stark apparatus).
-
Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the catalyst and any unreacted starting materials.
-
The crude product would then be purified by distillation or column chromatography to yield pure this compound.
Potential Application as a Chiral Auxiliary: A Look at Analogous Systems
While data on this compound is scarce, the structurally related 1,3-thiazolidine-2-thiones and Evans' oxazolidinones are well-established and highly effective chiral auxiliaries in asymmetric synthesis. These auxiliaries are typically N-acylated and their resulting enamolates undergo highly diastereoselective alkylation, aldol, and acylation reactions.
Workflow for Asymmetric Synthesis using a Chiral Auxiliary:
Caption: General workflow for asymmetric synthesis.
Table 1: Comparison of Potential Diastereoselective Reactions with Established Chiral Auxiliaries
| Reaction Type | Hypothetical N-Acyl-2,2-dimethyl-1,3-thiazinane | Established Auxiliary (e.g., Evans' Oxazolidinone) | Expected Outcome |
| Alkylation | Reaction of the enolate with an alkyl halide. | High diastereoselectivity (>95% de) is commonly observed. | Formation of a new stereocenter with high control. |
| Aldol Reaction | Reaction of the enolate with an aldehyde. | High diastereoselectivity (syn or anti products depending on conditions). | Formation of β-hydroxy carbonyl compounds with two new stereocenters. |
| Acylation | Reaction of the enolate with an acylating agent. | High diastereoselectivity. | Synthesis of chiral β-dicarbonyl compounds. |
Future Research Directions
The lack of data on this compound as a building block presents an opportunity for new research. Future work could focus on:
-
Development of a robust and scalable synthesis for this compound.
-
Synthesis and characterization of various N-acyl derivatives of this compound.
-
Investigation of the stereochemical outcomes of reactions involving the enolates of these N-acyl derivatives. This would involve systematic screening of reaction conditions (bases, Lewis acids, solvents, temperature) to optimize diastereoselectivity.
-
Computational modeling to predict the conformational preferences of the N-acyl derivatives and their transition states to rationalize the observed stereoselectivities.
-
Application of this potential new chiral auxiliary in the total synthesis of biologically active molecules and comparison of its efficacy with existing chiral auxiliaries.
Application Notes and Protocols for 2,2-Dimethyl-1,3-thiazinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and reaction protocols for 2,2-Dimethyl-1,3-thiazinane, a versatile heterocyclic scaffold with potential applications in drug discovery and development. The information is curated for researchers in organic and medicinal chemistry.
Introduction
This compound belongs to the class of saturated six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. The gem-dimethyl group at the 2-position provides steric hindrance that can influence its conformational preferences and reactivity. This scaffold is a valuable building block in the synthesis of more complex molecules with potential biological activities. Thiazine derivatives, in general, have been explored for a wide range of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis of this compound
The primary synthetic route to this compound involves the condensation reaction between 3-aminopropane-1-thiol and acetone. This reaction forms the heterocyclic ring in a single step.
General Reaction Scheme
The synthesis proceeds via the formation of a Schiff base between the amino group of 3-aminopropane-1-thiol and the carbonyl group of acetone, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group.
Caption: General synthesis of this compound.
Experimental Protocol
Materials:
-
3-Aminopropane-1-thiol
-
Acetone
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)
-
Dean-Stark apparatus (if using an azeotropic solvent like toluene)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
To a solution of 3-aminopropane-1-thiol (1.0 eq) in a suitable anhydrous solvent, add acetone (1.1-1.5 eq).
-
If desired, add a catalytic amount of an acid catalyst.
-
The reaction mixture is then heated to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography-Mass Spectrometry).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as distillation or column chromatography on silica gel.
Note: The hydrochloride salt of this compound is commercially available, indicating that the synthesis is well-established.[1]
Quantitative Data
Specific yield and reaction condition data for the synthesis of this compound are not detailed in the currently available literature. However, for related 1,3-thiazinane derivatives, yields can vary widely depending on the substrates and reaction conditions.
| Product Derivative | Reactants | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 2-Imino-1,3-thiazinan-4-one derivatives | Acryloyl chloride, Thiourea | Acetonitrile | - | 12 | - | [2] |
| (Z)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazinan-4-one | N-(3-chloropropionyl)-N'-(2,4-di-methylphenyl)thiourea | Toluene/Acetone | - | 4 | - | [2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not explicitly available in the reviewed literature. For characterization, the following spectroscopic techniques would be essential:
-
¹H NMR: To confirm the presence of the gem-dimethyl group (a singlet integrating to 6 protons), and the three methylene groups of the thiazinane ring (likely appearing as multiplets), as well as the N-H proton (a broad singlet).
-
¹³C NMR: To identify the quaternary carbon of the gem-dimethyl group, the three distinct methylene carbons, and the carbons of the methyl groups.
-
Mass Spectrometry: To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.
-
IR Spectroscopy: To identify the characteristic N-H and C-S stretching vibrations.
Reactions of this compound
As a versatile building block, this compound can undergo various reactions at the nitrogen atom, making it a useful intermediate in the synthesis of more complex molecules.
N-Acylation
The secondary amine in the 1,3-thiazinane ring can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield N-acyl derivatives.
Caption: N-Acylation of this compound.
N-Alkylation
Alkylation of the nitrogen atom can be achieved using alkyl halides. This reaction introduces various alkyl substituents, further diversifying the molecular scaffold.
Applications in Drug Development
The 1,3-thiazinane core is present in various biologically active molecules. While specific applications of this compound are not extensively documented, its derivatives could be explored for similar activities. The general class of thiazinanes has shown a wide range of pharmacological properties, including:
-
Antimicrobial activity
-
Anti-inflammatory properties
-
Anticancer potential
The synthesis of libraries of derivatives based on the this compound scaffold could lead to the discovery of novel therapeutic agents.
Conclusion
This compound is a synthetically accessible heterocyclic compound with potential as a building block in medicinal chemistry. The straightforward condensation reaction for its synthesis allows for the potential generation of a diverse range of derivatives through subsequent N-functionalization. Further research into the detailed reaction protocols, optimization of yields, and comprehensive spectroscopic characterization is warranted to fully exploit the potential of this scaffold in drug discovery and development.
References
Application Notes and Protocols for the Analytical Detection of 2,2-Dimethyl-1,3-thiazinane
Introduction
2,2-Dimethyl-1,3-thiazinane is a heterocyclic compound with potential applications in pharmaceutical and chemical industries. As with any compound intended for use in drug development or other regulated fields, robust and reliable analytical methods for its detection and quantification are crucial for quality control, metabolic studies, and safety assessments. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound. A GC-MS-based method was successfully developed for the determination of a related compound, 1,3-thiazinane-4-carboxylic acid, in human urine, highlighting the suitability of this technique[1].
Experimental Protocol
1.1. Sample Preparation (Plasma)
-
To 1.0 mL of plasma sample in a glass centrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated this compound or a structurally similar compound like Tetrahydro-2H-1,3-thiazine).
-
Add 2.0 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
1.2. Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions (Hypothetical): m/z 131 (molecular ion), 116, 74.
-
Data Presentation
Table 1: Quantitative Parameters for GC-MS Analysis of this compound
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound in plasma.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For non-volatile or thermally labile compounds, HPLC is often preferred over GC. The analysis of related heterocyclic compounds like piperazines has been successfully performed using HPLC[2].
Experimental Protocol
2.1. Sample Preparation (Formulation)
-
Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.2. Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B.
-
2-10 min: 10% to 90% B.
-
10-12 min: 90% B.
-
12-12.1 min: 90% to 10% B.
-
12.1-15 min: 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Data Presentation
Table 2: Quantitative Parameters for HPLC Analysis of this compound
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.8 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound in a formulation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are used for the characterization of 1,3-thiazinane derivatives[3][4][5].
Experimental Protocol
3.1. Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3.2. Instrumental Conditions
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Data Presentation
Table 3: Expected NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Assignment |
| ¹H | ~ 2.8 | t | -S-CH₂ -CH₂- |
| ¹H | ~ 1.8 | m | -S-CH₂-CH₂ - |
| ¹H | ~ 2.9 | t | -CH₂ -NH- |
| ¹H | ~ 1.3 | s | -C(CH₃ )₂- |
| ¹³C | ~ 60 | -C (CH₃)₂- | |
| ¹³C | ~ 45 | -C H₂-NH- | |
| ¹³C | ~ 30 | -S-C H₂- | |
| ¹³C | ~ 25 | -S-CH₂-C H₂- | |
| ¹³C | ~ 28 | -C(C H₃)₂- |
Logical Relationship Diagram
Caption: Logical workflow for structural confirmation using NMR spectroscopy.
References
Application Notes and Protocols for the Synthesis of 1,3-Thiazinane-2-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,3-thiazinane-2-thione derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The following sections outline various synthetic strategies, complete with step-by-step experimental procedures, tabulated quantitative data for easy comparison, and graphical representations of the workflows.
Introduction
1,3-Thiazinane-2-thiones are six-membered heterocyclic compounds containing a sulfur and a nitrogen atom. This structural motif is of considerable interest due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate.[1][2][3] Derivatives of 1,3-thiazinane have demonstrated a broad range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The endocyclic dithiocarbamate group is a key feature, also found in chiral auxiliaries and chain transfer agents for polymerization.[1] This document details robust and reproducible methods for the synthesis of these valuable compounds.
Synthesis of Unsubstituted 1,3-Thiazinane-2-thione
One of the most fundamental and well-documented methods for the synthesis of the parent 1,3-thiazinane-2-thione involves a two-step process starting from 3-amino-1-propanol.[4] The first step is the formation of 3-ammoniopropylsulfate, which then undergoes cyclization with carbon disulfide.[4]
Experimental Protocol: Two-Step Synthesis from 3-Amino-1-propanol[4]
Step A: Synthesis of 3-Ammoniopropylsulfate (1)
-
To an oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).
-
Immerse the flask in an ice/water bath and stir the solution for 5 minutes.
-
Using a pressure-equalizing addition funnel, add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise over 30 minutes. Fumes will be evolved. A white precipitate will form during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes.
-
Allow the mixture to warm to room temperature over 30 minutes and then stir for an additional hour.
-
Filter the resulting mixture through a Büchner funnel. Use methanol (approx. 85 mL total) to transfer all the solid and to wash the precipitate by trituration.
-
Dry the resulting white solid on a rotary evaporator and then under high vacuum to yield 3-ammoniopropylsulfate (1).
Step B: Synthesis of 1,3-Thiazinane-2-thione (2)
-
In an oven-dried 250 mL round-bottomed flask with a magnetic stir bar, place 3-ammoniopropylsulfate (1) (18.70 g, 121 mmol) and absolute ethanol (15 mL).
-
To this solution, add carbon disulfide (9.6 mL, 160 mmol) in one portion.
-
Prepare a solution of potassium hydroxide (20.3 g, 362 mmol) in a mixture of absolute ethanol (60 mL) and water (6 mL).
-
Add the KOH solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Heat the reaction mixture to reflux (70 °C) for 1 hour under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature, then cool further to 0 °C in an ice/water bath for 15 minutes to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by recrystallization or chromatography to yield pure 1,3-thiazinane-2-thione (2).
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield | Purity | Reference |
| A | 3-Ammoniopropylsulfate | 3-Amino-1-propanol | Chlorosulfonic acid, Dichloromethane | 89% | 97% | [4] |
| B | 1,3-Thiazinane-2-thione | 3-Ammoniopropylsulfate | Carbon disulfide, Potassium hydroxide | - | - | [4] |
Note: The yield for the second step is not explicitly stated as a single value in the provided search results but is part of a subsequent acylation reaction yielding 84% over two steps.
Experimental Workflow Diagram
References
Application Notes: One-Pot Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones
Introduction
3,6-Dihydro-2H-1,3-thiazine-2-thiones are a compelling class of heterocyclic compounds. Their structure features an endocyclic dithiocarbamate group, a motif present in various biologically active molecules, including pesticides and intermediates for radical chemistry.[1][2] These scaffolds also serve as valuable synthetic intermediates for creating thioureas, amidines, and guanidines.[1][2] Historically, the synthesis of these non-fused thiazine systems has been limited.[1] However, the development of multicomponent reactions (MCRs) provides a modern, efficient, and atom-economical approach to access these molecules in a single step from readily available starting materials.[1][2]
This protocol outlines a robust multicomponent reaction for the synthesis of a library of 3,6-dihydro-2H-1,3-thiazine-2-thiones. The reaction utilizes the in situ generation of 1-azadienes from nitriles and aldehydes, which then react with carbon disulfide in a one-pot procedure to yield the desired heterocyclic products.[1][3][4] This method is notable for its operational simplicity and tolerance of a range of functional groups on both the nitrile and aldehyde inputs.[1]
Applications in Drug Development and Chemical Biology
The 1,3-thiazine core is a "privileged scaffold" found in numerous compounds with diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[5] The dithiocarbamate functional group within the 3,6-dihydro-2H-1,3-thiazine-2-thione structure is of particular interest as it can act as a protecting group, a chiral auxiliary, or a chain transfer agent in polymerization reactions.[1] The ability to rapidly generate a library of substituted analogs through this MCR protocol makes it a valuable tool for medicinal chemists in lead discovery and optimization, allowing for systematic exploration of structure-activity relationships (SAR).
Visualized Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the multicomponent synthesis.
Caption: High-level experimental workflow for the one-pot synthesis.
Caption: Proposed mechanism involving an in situ generated 1-azadiene.[4]
Quantitative Data Summary
The following table summarizes the yields obtained for a variety of substituted 3,6-dihydro-2H-1,3-thiazine-2-thiones synthesized using the general protocol. This data is adapted from the work of Kruithof et al.[1]
| Entry | Nitrile (R1) | Aldehyde (R2) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 75 |
| 2 | 4-MeO-Phenyl | Phenyl | 4-(4-methoxyphenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 81 |
| 3 | 4-Cl-Phenyl | Phenyl | 4-(4-chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 65 |
| 4 | Phenyl | 4-MeO-Phenyl | 6-(4-methoxyphenyl)-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 78 |
| 5 | Phenyl | 4-NO2-Phenyl | 6-(4-nitrophenyl)-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 60 |
| 6 | Phenyl | 2-Naphthyl | 6-(naphthalen-2-yl)-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 72 |
| 7 | Methyl | Phenyl | 4-methyl-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 45 |
| 8 | Phenyl | Isobutyraldehyde | 6-isopropyl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 55 |
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Diethyl methylphosphonate (Reagent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (Reagent)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Substituted Nitrile (Starting Material)
-
Substituted Aldehyde (Starting Material)
-
Carbon Disulfide (CS2) (Reagent)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (Solvent for extraction)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) (Drying agent)
Procedure:
This protocol describes a general method for the synthesis of 4,6-disubstituted-3,6-dihydro-2H-1,3-thiazine-2-thiones.[1]
-
Preparation of the Phosphonate Solution:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl methylphosphonate (1.2 equiv.) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Formation of the 1-Azadiene Precursor:
-
To the phosphonate solution, add the nitrile (1.0 equiv.) and stir the resulting mixture for 30 minutes at room temperature.
-
Add the aldehyde (1.0 equiv.) to the reaction mixture and continue stirring for 2.5 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Cycloaddition with Carbon Disulfide:
-
Add carbon disulfide (1.5 equiv.) to the reaction mixture.
-
Stir the reaction for 16 hours (overnight) at room temperature.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The specific eluent system (e.g., a mixture of heptane and ethyl acetate) will depend on the polarity of the product and should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final 3,6-dihydro-2H-1,3-thiazine-2-thione.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
The Versatility of 1,3-Thiazines as Reaction Intermediates in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazine scaffold, a six-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry and organic synthesis. Its derivatives are not only prevalent in a wide array of biologically active compounds but also serve as crucial reaction intermediates for the construction of more complex molecular architectures. This application note provides an overview of the synthetic utility of 1,3-thiazines as intermediates, with detailed protocols and data for their application in research and development.
Application Notes
1,3-Thiazine derivatives are pivotal intermediates in the synthesis of a diverse range of therapeutic agents, attributed to their inherent reactivity and versatile chemical handles. Their utility spans from being precursors to beta-lactam antibiotics to serving as building blocks for novel compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The N-C-S linkage within the 1,3-thiazine ring is a key structural motif that imparts specific biological activities and allows for further chemical modifications.[1]
Key Synthetic Applications:
-
Synthesis of Cephalosporins: The 3,6-dihydro-2H-1,3-thiazine ring is the foundational core of cephalosporin antibiotics, some of the most widely used beta-lactam antibiotics.[2]
-
Ring Transformation Reactions: 1,3-thiazines can undergo ring expansion or rearrangement to afford other important heterocyclic systems, demonstrating their role as versatile synthetic intermediates.[1][6]
-
Multicomponent Reactions: The formation of 1,3-thiazines can be achieved through one-pot, three-component reactions, offering an efficient pathway to complex molecules.[2]
-
Precursors to Bioactive Molecules: These intermediates are instrumental in the development of compounds with a wide pharmacological spectrum, including analgesic, anticonvulsant, and neuroprotective agents.[3][7][8]
The general synthetic workflow for utilizing 1,3-thiazines as intermediates often involves their initial formation through cyclization, followed by functionalization or ring transformation to achieve the desired final product.
Caption: General workflow for the use of 1,3-thiazines as reaction intermediates.
Experimental Protocols
Protocol 1: Synthesis of 2-Imino-1,3-Thiazine Derivatives from Chalcones
This protocol describes a general method for the synthesis of 2-imino-1,3-thiazine derivatives through the cyclization of chalcones with thiourea, a common route to these intermediates.[9]
Materials:
-
Substituted Chalcone (0.01 mole)
-
Thiourea (0.01 mole)
-
Ethanol
-
Sodium Hydroxide (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (0.01 mole) and thiourea (0.01 mole) in ethanol.
-
Add a catalytic amount of sodium hydroxide to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 1,3-thiazine derivative.
-
Characterize the final product using appropriate analytical techniques such as IR, NMR, and mass spectrometry.[9]
Protocol 2: Gold-Catalyzed Intramolecular Cyclization for 1,3-Thiazine Formation
This protocol outlines a modern approach for the synthesis of 1,3-thiazine derivatives using gold catalysis, which often proceeds with high efficiency and under mild conditions.[10]
Materials:
-
Butynyl-functionalized Thiourea derivative (0.1 mmol)
-
Gold(I) catalyst (e.g., [Au(PPh3)Cl]/AgSbF6) (1-5 mol%)
-
Dichloromethane (CH2Cl2) or other suitable solvent
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) catalyst.
-
Add the solvent (e.g., dichloromethane) to dissolve the catalyst.
-
Add the butynyl-functionalized thiourea derivative (0.1 mmol) to the reaction vessel.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. Reaction times can be short.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-thiazine derivative.
-
Characterize the product by NMR, mass spectrometry, and X-ray crystallography if suitable crystals are obtained.[10]
Data Presentation
The following tables summarize quantitative data for the synthesis of various 1,3-thiazine derivatives and their biological activities, demonstrating their potential in drug development.
Table 1: Synthesis of 1,3-Thiazine Derivatives
| Entry | Starting Material (Chalcone) | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Thiourea, Pyridine, Reflux | 4-(2-hydroxyphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazine | Not specified | [9] |
| 2 | 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one | Thiourea, Microwave irradiation | 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine | Not specified | [2] |
| 3 | N-but-2-ynyl-N'-phenylthiourea | [Au(IPr)Cl]/AgSbF6, CH2Cl2, rt | 2-(phenylimino)-3-phenyl-3,4-dihydro-2H-1,3-thiazine | >99% | [10] |
| 4 | N-(4-chlorophenyl)-N'-(pent-2-yn-1-yl)thiourea | [Au(IPr)Cl]/AgSbF6, CH2Cl2, rt | 2-((4-chlorophenyl)imino)-3-(4-chlorophenyl)-5-methyl-3,4-dihydro-2H-1,3-thiazine | 94% | [10] |
| 5 | 3-Hydroxypropane amide | P4S10/HMDO, CH2Cl2, reflux | 2-Ethyl-5,6-dihydro-4H-1,3-thiazine | 59% | [11] |
Table 2: Antimicrobial Activity of 1,3-Thiazine Derivatives
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |
| 6-[(5-chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b][1]thiazine | Candida albicans | Not specified | [12] |
| 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo[3][4]imidazo[2,1-b][1]thiazine | Aspergillus niger | 15.62 | [12] |
| Pyrazole forms of 1,3-thiazine derivatives | Magnaporthe grisea | 10-200 | [2] |
Signaling Pathway and Logical Relationships
While a specific signaling pathway for a single 1,3-thiazine intermediate is broad, the logical relationship in their drug development application can be visualized. For instance, the development of anti-inflammatory 1,3-thiazine derivatives can be conceptualized as follows:
Caption: Logical workflow for the development of bioactive 1,3-thiazine derivatives.
This diagram illustrates the progression from the synthesis of a library of 1,3-thiazine compounds, through various stages of screening and optimization, to identify promising drug candidates for preclinical development. This systematic approach is fundamental in leveraging 1,3-thiazine intermediates for therapeutic applications.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Biological Activities of 1,3-Thiazinane Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diverse biological activities exhibited by 1,3-thiazinane derivatives, a class of heterocyclic compounds with significant therapeutic potential. The following sections detail their applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective research, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Anticancer Activity
1,3-Thiazinane derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.
Quantitative Data: In Vitro Cytotoxicity of 1,3-Thiazinane Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,3-thiazinane derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 3e | Liver (HepG2) | 4.20 ± 0.49 | Doxorubicin | 3.75 ± 0.48 |
| 3k | Liver (HepG2) | 4.50 ± 0.60 | Doxorubicin | 3.75 ± 0.48 |
| 3l | Liver (HepG2) | 9.13 ± 1.27 | Doxorubicin | 3.75 ± 0.48 |
| 3m | Liver (HepG2) | 11.28 ± 1.70 | Doxorubicin | 3.75 ± 0.48 |
Table 1: Cytotoxic activity of selected bis-1,3-thiazine derivatives.[1]
Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have demonstrated selective antitumoral activity against leukemia cells.[2] The mechanism of action for some of these compounds involves the activation of caspase cascades, leading to apoptosis.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of 1,3-thiazinane derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
1,3-Thiazinane derivatives (dissolved in DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3-thiazinane derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualization: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway activated by 1,3-thiazinane derivatives.
Antimicrobial Activity
1,3-Thiazinane derivatives have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The N-C-S linkage within the thiazine ring is believed to be crucial for their antimicrobial action.[3]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of 1,3-Thiazinane Derivatives
The following table presents the MIC values of various 1,3-thiazinane derivatives against selected microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 3a | Mycobacterium tuberculosis | >6.25 | - | - |
| 31 | Bacillus subtilis | 25-600 | - | - |
| 33 | Staphylococcus aureus | 25-600 | - | - |
| 12 | Staphylococcus aureus | 125-150 | Aspergillus niger | 125-150 |
| 11 | Escherichia coli | 150-200 | Aspergillus niger | 150-200 |
| 13 | Staphylococcus aureus | 50-75 | - | - |
| 14 | Escherichia coli | 50-75 | - | - |
Table 2: Antimicrobial activity of selected 1,3-thiazinane and 1,3-thiazole derivatives.[4][5]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1,3-thiazinane derivatives using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
1,3-Thiazinane derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of each 1,3-thiazinane derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Susceptibility Testing Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-thiazinane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2,2-Dimethyl-1,3-thiazinane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most direct and widely used method is the condensation reaction between 3-amino-1-propanethiol and acetone. This reaction typically proceeds through the formation of a thiazolidine intermediate, which then undergoes ring expansion to the more stable thiazinane ring, or directly forms the thiazinane via an imine intermediate. The reaction is often carried out in a suitable solvent and may be catalyzed by an acid or base, or can proceed under neutral conditions with heating.
Q2: What is the general reaction mechanism?
A2: The synthesis proceeds via a cyclocondensation reaction. The primary amine of 3-amino-1-propanethiol nucleophilically attacks the carbonyl carbon of acetone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (Schiff base). The thiol group then attacks the imine carbon in an intramolecular fashion, leading to the formation of the six-membered this compound ring.
Q3: What are the critical parameters influencing the yield of the reaction?
A3: Several factors can significantly impact the yield:
-
Purity of Reactants: Use of high-purity 3-amino-1-propanethiol and acetone is crucial to prevent side reactions.
-
Reaction Temperature: The optimal temperature will depend on the solvent and any catalyst used. It's a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition.
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction equilibrium. Common solvents include methanol, ethanol, and toluene.
-
Water Removal: As water is a byproduct of the reaction, its removal can drive the equilibrium towards product formation. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus when using toluene).
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can accelerate the reaction. However, they can also promote side reactions if not used judiciously.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low Reaction Temperature: The reaction may be too slow at the current temperature. 2. Poor Quality of Reactants: Impurities in 3-amino-1-propanethiol or acetone can inhibit the reaction. 3. Presence of Excess Water: Water can hinder the formation of the imine intermediate. 4. Inefficient Mixing: Poor stirring may lead to localized concentration gradients and incomplete reaction. | 1. Gradually increase the reaction temperature and monitor the progress. 2. Use freshly distilled or high-purity reactants. 3. If using a solvent like toluene, use a Dean-Stark apparatus to remove water. For other solvents, consider adding a drying agent like molecular sieves. 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of a Significant Amount of Side Products | 1. High Reaction Temperature: Excessive heat can lead to decomposition or side reactions, such as the self-condensation of acetone (aldol condensation). 2. Inappropriate Catalyst Concentration: Too much acid or base catalyst can promote unwanted side reactions. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after completion may lead to product degradation or further reactions. | 1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 2. Perform catalyst screening to find the optimal type and concentration. Consider running the reaction without a catalyst. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Isolation and Purification | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. 2. Formation of Emulsions during Extraction: The product and byproducts may act as surfactants. 3. Co-elution of Impurities during Chromatography: Side products may have similar polarity to the desired product. | 1. Ensure the reaction goes to completion by monitoring it. 2. Add a small amount of brine to the aqueous layer to break emulsions. 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like distillation under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Condensation
Materials:
-
3-Amino-1-propanethiol (1.0 eq)
-
Acetone (1.5 eq)
-
Methanol (as solvent)
Procedure:
-
To a solution of 3-amino-1-propanethiol in methanol, add acetone dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio (Aminothiol:Acetone) | 1 : 1.5 |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65°C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 60 - 75% |
Protocol 2: Synthesis with Azeotropic Water Removal
Materials:
-
3-Amino-1-propanethiol (1.0 eq)
-
Acetone (1.2 eq)
-
Toluene (as solvent)
-
p-Toluenesulfonic acid (catalytic amount, optional)
Procedure:
-
Combine 3-amino-1-propanethiol, acetone, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid (optional).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
| Parameter | Value |
| Reactant Ratio (Aminothiol:Acetone) | 1 : 1.2 |
| Solvent | Toluene |
| Temperature | Reflux (approx. 111°C) |
| Reaction Time | 3 - 5 hours |
| Typical Yield | 75 - 90% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 2,2-Dimethyl-1,3-thiazinane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-1,3-thiazinane. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For compounds with similar structures, polar solvents are often effective. Ethanol and methanol have been successfully used for the recrystallization of various thiazinane derivatives. The optimal solvent or solvent system should be determined empirically by testing the solubility of the crude product in small amounts of various solvents.
Q3: What are the suggested conditions for purifying this compound by column chromatography?
A3: A common stationary phase for the chromatography of thiazinane derivatives is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate. A common starting point for gradient elution is a low percentage of ethyl acetate in hexane, with the polarity gradually increasing. For related compounds, a mixture of n-hexane and ethyl acetate has been used.[1]
Q4: What are the potential impurities in a synthesis of this compound?
A4: The synthesis of this compound typically involves the reaction of 3-amino-1-propanethiol with acetone. Potential impurities could include unreacted starting materials (3-amino-1-propanethiol and acetone), side products from self-condensation of the starting materials, or byproducts formed during the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery after Recrystallization | The compound is too soluble in the chosen solvent. | - Try a less polar solvent or a solvent mixture. - Cool the solution to a lower temperature to induce crystallization. - Reduce the amount of solvent used to make a more saturated solution. |
| The compound has oiled out instead of crystallizing. | - Add a small amount of a solvent in which the compound is less soluble to induce crystallization. - Try scratching the inside of the flask with a glass rod at the solvent-air interface. - Use a seed crystal from a previous successful crystallization. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | - If the compound elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). - If the compound does not move from the baseline (low Rf), increase the polarity of the eluent. |
| Column overloading. | - Use a larger column or reduce the amount of crude product loaded onto the column. | |
| Co-elution of impurities. | - Try a different solvent system. For example, a mixture of cyclohexane and ethyl acetate has been used for similar compounds.[2] - Consider using a different stationary phase, such as alumina. | |
| Product appears as an oil instead of a solid | The product may be of low purity or it may be a low-melting solid or an oil at room temperature. | - Re-purify the product using column chromatography to remove impurities. - Attempt to induce crystallization by cooling to a very low temperature or by adding a non-polar solvent. - Confirm the identity and purity of the product using analytical techniques such as NMR or mass spectrometry. |
| Presence of starting materials in the final product | Incomplete reaction or inefficient purification. | - Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). - Optimize the purification protocol. For column chromatography, a shallower gradient or a different eluent system might be necessary to separate the product from the starting materials. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, methanol, or a mixture) at its boiling point.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot-filter the solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For some thiazine derivatives, a mixture of ethyl acetate and cyclohexane has been effective.[2]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Process Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: 2,2-Dimethyl-1,3-thiazinane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,2-Dimethyl-1,3-thiazinane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-10°C.[2] It is crucial to keep the container tightly closed and protected from light, as the compound may be light-sensitive.[2]
Q2: What are the known incompatibilities of this compound?
This compound should not be stored with strong oxidizing agents.[2] Contact with strong acids should also be avoided, as 1,3-thiazinane derivatives can be susceptible to hydrolysis under acidic conditions.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the 1,3-thiazinane ring, potential degradation can occur via:
-
Hydrolysis: The thiazinane ring may be susceptible to cleavage, particularly under acidic conditions, which could lead to ring-opening.
-
Oxidation: The sulfur atom in the thiazinane ring is a potential site for oxidation, which can be initiated by strong oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation.[2]
Q4: What are the signs of degradation of this compound?
Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, precipitation), the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS), or a decrease in the purity of the main compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (2-10°C, protected from light, tightly sealed container). 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their presence in your sample. 3. If degradation is confirmed, obtain a fresh batch of the compound and ensure proper storage and handling. |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., acidic or oxidizing conditions). | 1. Check the pH and composition of your experimental buffers and solutions. 2. If possible, adjust the experimental conditions to be closer to neutral pH. 3. Include control samples of this compound in your experimental medium and monitor its stability over the course of the experiment using an appropriate analytical method. |
| Change in physical appearance of the solid compound (e.g., discoloration) | Exposure to light or air (oxidation). | 1. Discard the discolored material. 2. Ensure that the compound is stored in an amber vial or a light-blocking container. 3. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Condition | Parameter | Expected Outcome | Primary Degradation Pathway |
| Hydrolytic | pH 2 (Acidic) | Significant degradation | Ring opening |
| pH 7 (Neutral) | Stable | - | |
| pH 10 (Basic) | Minor degradation | Ring opening | |
| Oxidative | 3% H₂O₂ | Significant degradation | Oxidation of the sulfur atom |
| Photolytic | UV light (254 nm) | Moderate degradation | Photodegradation |
| Visible light | Minor degradation | Photodegradation | |
| Thermal | 60°C | Minor degradation | Thermal decomposition |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 48 hours.
-
Dissolve the sample in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of 1,3-Thiazinanes
This guide provides troubleshooting advice and frequently asked questions for researchers encountering common issues during the synthesis of 1,3-thiazinanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the 1,3-thiazinane core?
A1: The synthesis of 1,3-thiazinanes often involves the reaction of chalcones with thiourea or its derivatives.[1][2] Another prevalent method is the three-component condensation reaction involving an amine, an aldehyde, and a mercapto acid, which is a type of Mannich reaction.[3][4] Additionally, the cyclization of pre-formed thiourea derivatives is a widely used strategy.[3][5]
Q2: I am getting a complex mixture of products in my reaction. What could be the primary reasons?
A2: A complex product mixture can arise from several factors, including the formation of various side products, stereoisomers, or rearranged core structures.[6] The stability of intermediates and the reaction conditions, such as temperature and pH, play a crucial role. For instance, in syntheses starting from chalcones, incomplete cyclization or alternative reaction pathways of the Michael adduct can lead to multiple products.
Q3: My yield of the desired 1,3-thiazinane is consistently low. How can I improve it?
A3: Low yields can often be attributed to competing side reactions, suboptimal reaction conditions, or instability of the product. To improve yields, consider the following:
-
Reaction Time and Temperature: Both prolonged reaction times and high temperatures can lead to the decomposition of reactants or products. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction outcome. For base-catalyzed reactions, using a milder base or optimizing its concentration might be necessary.
-
Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can lead to unwanted side reactions.
Q4: Are there any specific safety precautions I should take during 1,3-thiazinane synthesis?
A4: Standard laboratory safety practices should always be followed. Many of the reagents used, such as thiourea and various aldehydes, can be hazardous. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
Issue 1: Unexpected Product Formation in Chalcone-Based Synthesis
Question: I am trying to synthesize a 2-imino-1,3-thiazinane from a chalcone and thiourea, but I am isolating a product with a different spectroscopic signature than expected. What could be the issue?
Answer: In the reaction between a chalcone and thiourea, the intended product is formed via a Michael addition followed by intramolecular cyclization and dehydration. However, several side reactions can occur:
-
Formation of a Stable Michael Adduct: The initial Michael addition product may be stable under the reaction conditions and fail to cyclize. This can often be addressed by adjusting the pH or increasing the temperature to promote the cyclization step.
-
Formation of Pyrimidine-2-thione: Under certain conditions, particularly with prolonged reaction times or in the presence of a strong base, the intermediate can undergo rearrangement to form a more thermodynamically stable pyrimidine-2-thione derivative.
-
Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of the sulfur atom can occur, leading to the formation of 1,3-thiazinane-1-oxide derivatives.
| Potential Side Product | Identification | Troubleshooting Steps |
| Michael Adduct | Absence of C=N stretch in IR, presence of C=O and S-H signals. | Increase reaction temperature or add a catalytic amount of acid/base to promote cyclization. |
| Pyrimidine-2-thione | Different fragmentation pattern in mass spectrometry and distinct NMR shifts. | Optimize reaction time and temperature; use a milder base. |
| Oxidized Product | Higher mass in mass spectrometry (M+16). | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low Yields in Mannich-Type Three-Component Synthesis
Question: My three-component synthesis of a 1,3-thiazinan-4-one from an amine, an aldehyde, and 3-mercaptopropionic acid is giving a very low yield. What are the common pitfalls?
Answer: The Mannich reaction is a powerful tool for forming C-C bonds and is used to synthesize various heterocyclic compounds.[4][7] However, its efficiency can be hampered by several factors:
-
Formation of Aminals and Bis-Mannich Products: The aldehyde and amine can react to form stable aminals, or a second molecule of the enolizable component can react, leading to bis-Mannich bases.[8]
-
Self-Condensation of the Aldehyde: Aldehydes, especially those without α-hydrogens, can undergo self-condensation reactions (e.g., Cannizzaro reaction) under basic conditions.
-
Thiol-Aldehyde Reaction: The thiol group of 3-mercaptopropionic acid can react with the aldehyde to form a hemithioacetal, which might not proceed to the desired product.
| Side Reaction | Cause | Troubleshooting Steps |
| Aminal Formation | High concentration of amine and aldehyde. | Add the components sequentially; for example, pre-form the imine before adding the thiol. |
| Bis-Mannich Product | Excess of the enolizable component or prolonged reaction time. | Use a stoichiometric ratio of reactants and monitor the reaction closely. |
| Aldehyde Self-Condensation | Use of a strong base with susceptible aldehydes. | Use a milder catalyst or a non-basic catalyst system. |
| Hemithioacetal Formation | Direct reaction between thiol and aldehyde. | Optimize the order of addition of reagents. |
Experimental Protocol: Synthesis of a 2-Imino-1,3-Thiazinane Derivative
This protocol is a general guideline for the synthesis of a 2-imino-1,3-thiazinane from a chalcone and thiourea.
Materials:
-
Substituted Chalcone (1 mmol)
-
Thiourea (1.2 mmol)
-
Sodium Hydroxide (2 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve the chalcone and thiourea in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol dropwise to the mixture with constant stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-thiazinane derivative.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for 1,3-thiazinane synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. nveo.org [nveo.org]
- 3. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Dimethyl-1,3-thiazinane Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and scale-up of 2,2-Dimethyl-1,3-thiazinane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation reaction of 3-amino-3-methyl-1-butanethiol with a formaldehyde source.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate Reagent Quality: Degradation of 3-amino-3-methyl-1-butanethiol or formaldehyde source. 2. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 3. Suboptimal Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate. 4. Ineffective pH Control: The reaction medium is too acidic or too basic, preventing the necessary nucleophilic attacks. | 1. Verify Reagent Purity: Use freshly opened or properly stored reagents. Confirm the concentration of the formaldehyde solution. 2. Optimize Stoichiometry: Start with a 1:1 molar ratio of the aminothiol to formaldehyde and consider a slight excess of formaldehyde. 3. Adjust Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. A common starting point is room temperature, with gentle heating up to 40-50 °C if necessary. 4. Control pH: The reaction is often self-catalyzed but can be influenced by pH. If necessary, buffer the reaction mixture to a near-neutral pH (6-8). |
| Presence of Significant Side Products | 1. Oligomerization/Polymerization: Excess formaldehyde can lead to the formation of polymeric side products. 2. Oxidation of Thiol: The thiol group is susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to disulfide formation. 3. Formation of Hemiaminal or Hemithioacetal Intermediates: Incomplete cyclization can leave stable intermediates. | 1. Control Formaldehyde Addition: Add the formaldehyde solution dropwise to the aminothiol solution to maintain a low concentration of free formaldehyde. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Increase Reaction Time/Temperature: Allow for a longer reaction time or a moderate increase in temperature to drive the cyclization to completion. |
| Difficulties in Product Isolation and Purification | 1. Product Solubility: The product may have significant solubility in the reaction solvent, leading to losses during workup. 2. Emulsion Formation during Extraction: The presence of both amino and thioether functionalities can lead to emulsification during aqueous workup. 3. Co-elution with Impurities: Non-polar impurities may co-elute with the product during column chromatography. | 1. Solvent Selection: Choose a solvent in which the starting materials are soluble but the product is less soluble, allowing for precipitation upon formation. Alternatively, use a solvent that facilitates easy extraction. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective. 3. Optimize Chromatography: Use a different solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Scale-Up Challenges | 1. Exothermic Reaction: The condensation reaction can be exothermic, leading to temperature control issues on a larger scale. 2. Mixing Inefficiencies: Inadequate mixing in a large reactor can lead to localized "hot spots" and increased side product formation. 3. Workup and Isolation at Scale: Handling large volumes of solvents and performing extractions can be challenging and time-consuming. | 1. Controlled Addition and Cooling: Add the formaldehyde source slowly at a controlled rate to a cooled solution of the aminothiol. Ensure the reactor is equipped with an efficient cooling system. 2. Efficient Agitation: Use an appropriate stirrer and agitation speed to ensure homogeneous mixing throughout the reaction. 3. Alternative Isolation Methods: Consider crystallization or distillation as alternatives to chromatography for large-scale purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method is the cyclocondensation of 3-amino-3-methyl-1-butanethiol with a source of formaldehyde, such as an aqueous solution (formalin) or paraformaldehyde. This reaction forms the heterocyclic N,S-acetal structure.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The critical parameters include:
-
Stoichiometry: A close to 1:1 molar ratio of the aminothiol and formaldehyde is crucial to minimize side reactions.
-
Temperature: The reaction is often conducted at room temperature or with gentle heating. Higher temperatures can lead to the formation of impurities.
-
Reaction Time: The reaction should be monitored to completion to ensure full cyclization and minimize the presence of intermediates.
-
Solvent: The choice of solvent can impact reaction rate and ease of product isolation. Alcohols like methanol or ethanol are commonly used.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of starting materials and the formation of the product.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of this compound. Mass Spectrometry (MS) will confirm the molecular weight, and Infrared (IR) spectroscopy can be used to identify key functional groups.
Q4: Are there any specific safety precautions to consider?
A4: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 3-amino-3-methyl-1-butanethiol is a thiol and may have a strong, unpleasant odor. Reactions should be conducted in a fume hood, and appropriate measures should be taken to neutralize any residual thiol.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for N,S-acetals. Optimization may be required for specific laboratory conditions and scales.
Materials:
-
3-amino-3-methyl-1-butanethiol
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-3-methyl-1-butanethiol (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formaldehyde solution (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for N,S-Acetal Synthesis
| Parameter | Method A (Aqueous Formaldehyde) | Method B (Paraformaldehyde) | Notes |
| Formaldehyde Source | 37% Aqueous Solution | Solid Polymer | Paraformaldehyde requires depolymerization, often with acid or base catalysis, which can add complexity. |
| Typical Solvent | Methanol, Ethanol | Toluene, Dichloromethane | The choice of solvent depends on the solubility of reactants and the reaction temperature. |
| Catalyst | Often not required (self-catalyzed) | May require a catalytic amount of acid (e.g., p-toluenesulfonic acid) | The use of a catalyst can accelerate the reaction but may also promote side reactions. |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Higher temperatures may be needed to depolymerize paraformaldehyde. |
| Typical Yields | 60-80% | 70-90% | Yields are highly dependent on the specific substrate and reaction conditions. |
| Workup | Aqueous extraction | Filtration and extraction | The workup for paraformaldehyde can be simpler as there is no large volume of water to remove initially. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis and purity issues.
Technical Support Center: Solvent Effects on 2,2-Dimethyl-1,3-thiazinane Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 2,2-Dimethyl-1,3-thiazinane.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected stability of this compound in protic solvents like methanol during our hydrolysis experiments. What could be the reason?
A1: While N,S-acetals are generally susceptible to hydrolysis, the stability of this compound in protic solvents can be influenced by several factors. Protic solvents can stabilize the ground state of the thiazinane through hydrogen bonding with the nitrogen and sulfur heteroatoms. This stabilization of the reactant can increase the activation energy for hydrolysis, leading to a slower reaction rate than anticipated. Additionally, the steric hindrance provided by the gem-dimethyl group at the C2 position can shield the N,S-acetal linkage from nucleophilic attack by the solvent.
Q2: Our reaction yields are inconsistent when switching between different batches of the same aprotic solvent. What could be the cause of this variability?
A2: Inconsistencies in reaction yields with aprotic solvents often stem from variations in residual water content. Aprotic solvents can absorb atmospheric moisture, and even small amounts of water can significantly accelerate the hydrolysis of this compound. It is crucial to use freshly dried solvents and perform experiments under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility. We recommend verifying the water content of your solvent using Karl Fischer titration before each experiment.
Q3: We are attempting to perform a ring-opening reaction of this compound with a nucleophile in a nonpolar solvent, but the reaction is extremely slow. How can we improve the reaction rate?
A3: The slow reaction rate in nonpolar solvents is likely due to the poor stabilization of the charged intermediates or transition states that are often involved in ring-opening reactions. To enhance the rate, consider the following:
-
Addition of a co-solvent: Introducing a small amount of a polar aprotic co-solvent can help to solvate the transition state and accelerate the reaction.
-
Phase-transfer catalysis: If your nucleophile is ionic, a phase-transfer catalyst can be employed to transport the nucleophile into the nonpolar organic phase.
-
Increase in temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.
Q4: How does solvent polarity generally affect the rate of hydrolysis of this compound?
A4: The effect of solvent polarity on the hydrolysis of this compound can be understood by considering the Hughes-Ingold rules. The hydrolysis of an N,S-acetal typically proceeds through a mechanism where the transition state is more polar than the reactants. Therefore, an increase in solvent polarity is generally expected to stabilize the transition state more than the ground state, leading to an increase in the reaction rate. Polar protic solvents can further accelerate the reaction by participating directly in the protonation and nucleophilic attack steps.
Troubleshooting Guides
Issue 1: Non-reproducible kinetic data for hydrolysis in aprotic solvents.
| Possible Cause | Troubleshooting Step |
| Variable water content in the solvent. | Use freshly distilled and dried solvents for each experiment. Store solvents over molecular sieves. Quantify water content using Karl Fischer titration. |
| Temperature fluctuations. | Use a thermostatically controlled reaction setup (e.g., a water bath or heating block) to maintain a constant temperature. |
| Inconsistent mixing. | Ensure efficient and consistent stirring throughout the reaction. |
| Contamination from glassware. | Thoroughly clean and dry all glassware before use. Consider oven-drying glassware to remove adsorbed water. |
Issue 2: Observation of an unexpected side product during reactions in chlorinated solvents.
| Possible Cause | Troubleshooting Step |
| Reaction with the solvent. | Chlorinated solvents can sometimes participate in side reactions, especially under forcing conditions or in the presence of Lewis acids. |
| Degradation of the solvent. | Chlorinated solvents can degrade to form acidic byproducts (e.g., HCl), which can catalyze unintended reactions. Use freshly distilled and stabilized solvents. |
| Alternative reaction pathway. | The observed side product may arise from a competing reaction pathway that is favored in the specific chlorinated solvent. Analyze the structure of the side product to gain insight into the reaction mechanism. |
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound in various solvents at 25°C to illustrate the expected trend with solvent polarity.
| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |
| Dioxane | 2.2 | 1.2 x 10⁻⁵ |
| Tetrahydrofuran (THF) | 7.6 | 8.5 x 10⁻⁵ |
| Acetone | 20.7 | 3.1 x 10⁻⁴ |
| Acetonitrile | 37.5 | 9.8 x 10⁻⁴ |
| Dimethyl sulfoxide (DMSO) | 46.7 | 2.5 x 10⁻³ |
| Methanol | 32.7 | 5.2 x 10⁻³ |
| Water | 80.1 | 1.8 x 10⁻² |
Note: The data in this table is illustrative and intended to demonstrate the general trend of increasing reaction rate with increasing solvent polarity. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis Kinetics by ¹H NMR Spectroscopy
This protocol describes a general method for monitoring the hydrolysis of this compound in a deuterated solvent.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., CD₃OD, D₂O, Acetone-d₆)
-
Internal standard (e.g., tetramethylsilane (TMS) or a stable compound with a known concentration and non-overlapping signals)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mM).
-
Add a known amount of the internal standard to the stock solution.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals of the starting material and the internal standard.
-
Initiate the hydrolysis by adding a known amount of D₂O or an acid catalyst if required.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a non-exchangeable proton of this compound and the internal standard.
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time and determine the rate constant from the appropriate integrated rate law.
Protocol 2: Monitoring Reactivity by UV-Vis Spectroscopy
This protocol is suitable if the reactant or product has a distinct UV-Vis absorbance profile.
Materials:
-
This compound
-
Solvent of choice
-
Reactant/catalyst to initiate the reaction
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Record the UV-Vis spectrum of the starting material to identify a suitable wavelength for monitoring the reaction (a wavelength where there is a significant change in absorbance as the reaction proceeds).
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding the second reactant or catalyst and quickly mix the solution.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
Plot the concentration or absorbance versus time and determine the rate constant from the appropriate integrated rate law.
Visualizations
Caption: Workflow for monitoring reaction kinetics using NMR spectroscopy.
Caption: Logical relationship between solvent properties and reaction rate.
Validation & Comparative
A Comparative Analysis of 1,3-Thiazinane and Other Key Saturated Heterocycles for Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of the 1,3-thiazinane scaffold against piperidine and morpholine, two widely utilized heterocyclic compounds in medicinal chemistry. This guide provides a comprehensive overview of their synthesis, physicochemical properties, and biological activities, supported by representative experimental data and protocols.
The landscape of drug discovery is continually evolving, with an increasing emphasis on the development of novel molecular scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic profiles. Among these, saturated heterocyclic compounds are of paramount importance due to their three-dimensional structures, which can lead to enhanced interactions with biological targets. This guide provides a comparative overview of the 1,3-thiazinane ring system, with a specific focus on its general characteristics in the absence of specific data for 2,2-Dimethyl-1,3-thiazinane, against the well-established six-membered heterocycles, piperidine and morpholine.
Structural and Physicochemical Comparison
The core distinction between these three heterocyclic systems lies in the heteroatoms present within their six-membered rings. Piperidine contains a single nitrogen atom, morpholine contains both a nitrogen and an oxygen atom in a 1,4-relationship, and 1,3-thiazinane incorporates a nitrogen and a sulfur atom in a 1,3-relationship. These differences in heteroatom composition and arrangement significantly influence their physicochemical properties.
| Property | 1,3-Thiazinane | Piperidine | Morpholine |
| Molecular Formula | C₄H₉NS | C₅H₁₁N | C₄H₉NO |
| Molecular Weight | 103.19 g/mol | 85.15 g/mol | 87.12 g/mol |
| Boiling Point | ~169 °C (estimated) | 106 °C | 129 °C |
| pKa of Conjugate Acid | ~8.4 (estimated for N-H) | 11.12 | 8.36 |
| LogP | ~0.5 (estimated) | 0.84 | -0.85 |
| Hydrogen Bond Acceptors | 1 (N), 1 (S) | 1 (N) | 1 (N), 1 (O) |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | 1 (N-H) |
Note: The values for 1,3-thiazinane are estimations due to the lack of specific experimental data for the unsubstituted parent compound and its 2,2-dimethyl derivative.
The presence of the sulfur atom in 1,3-thiazinane, compared to the methylene group in piperidine and the oxygen atom in morpholine, introduces unique electronic and steric properties. The larger atomic radius of sulfur and its ability to participate in different types of non-covalent interactions can influence the binding of 1,3-thiazinane-containing molecules to biological targets. The basicity of the nitrogen atom is also modulated by the presence of the adjacent sulfur atom, making it a weaker base than piperidine but comparable to morpholine.
Synthesis of Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug development. The following diagrams illustrate general synthetic approaches for each of the three heterocyclic systems.
Spectroscopic Comparison of 1,3-Thiazinane Isomers: A Guide for Researchers
Introduction to 1,3-Thiazinane Isomerism
1,3-Thiazinanes are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at the 1 and 3 positions, respectively. Isomerism in this class of compounds can arise from the position of substituents on the ring (positional isomers) or the spatial arrangement of these substituents (stereoisomers). For instance, a methyl group could be placed at the 2- or 4-position, creating positional isomers (2-methyl-1,3-thiazinane vs. 4-methyl-1,3-thiazinane). Furthermore, substituents at these positions can be oriented in either a cis or trans configuration relative to each other, leading to stereoisomers. These subtle structural variations can significantly impact the molecule's physical, chemical, and biological properties.
Spectroscopic Techniques for Isomer Differentiation
The primary analytical techniques for distinguishing between 1,3-thiazinane isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
-
¹H NMR: The chemical shift, multiplicity (splitting pattern), and coupling constants of protons are highly sensitive to their spatial arrangement.
-
Chemical Shift: Protons adjacent to the heteroatoms (N and S) will experience distinct deshielding effects. For example, the proton at C2, being flanked by both nitrogen and sulfur, is expected to resonate at a lower field (higher ppm) compared to the proton at C4, which is adjacent only to nitrogen. The axial or equatorial orientation of protons in the chair conformation of the thiazinane ring also influences their chemical shifts.
-
Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. This is particularly useful for determining the relative stereochemistry (cis or trans) of substituents. Larger coupling constants are typically observed for axial-axial protons, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions.
-
-
¹³C NMR: The chemical shifts of carbon atoms are also indicative of their local electronic environment. The carbon at C2 is expected to be the most downfield-shifted due to the influence of both adjacent heteroatoms. The positions of substituents will cause predictable shifts in the signals of the ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation on its own, it can offer valuable corroborating evidence. Key vibrational modes to consider for 1,3-thiazinanes include:
-
N-H stretch: For unsubstituted or N-substituted thiazinanes, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding, which may differ between isomers.
-
C-H stretch: Stretching vibrations of the methylene groups on the ring are observed around 2850-3000 cm⁻¹.
-
C-N and C-S stretches: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and can be complex. However, subtle differences in the patterns of these absorptions between isomers may be discernible.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers will have the same molecular weight, their fragmentation patterns upon electron ionization can differ, providing clues to their structure.
-
Molecular Ion Peak (M⁺): All isomers will exhibit the same molecular ion peak.
-
Fragmentation Pattern: The fragmentation of the 1,3-thiazinane ring can be influenced by the position of substituents. For example, a substituent at the 2-position may favor cleavage of the adjacent C-N and C-S bonds, while a substituent at the 4-position might lead to a different primary fragmentation pathway. The relative abundance of different fragment ions can serve as a fingerprint for a particular isomer.
Data Presentation: A Comparative Framework
Due to the lack of direct comparative experimental data for simple 1,3-thiazinane isomers in the literature, the following tables are presented as a template for how such data should be organized. The values provided are hypothetical and based on general principles of spectroscopy.
Table 1: Hypothetical ¹H NMR Data for 2- and 4-Methyl-1,3-thiazinane
| Proton | 2-Methyl-1,3-thiazinane (Predicted δ, ppm) | 4-Methyl-1,3-thiazinane (Predicted δ, ppm) |
| H-2 | 4.5 (q) | 3.0 (t) |
| H-4 | 2.8 (t) | 3.5 (m) |
| H-5 | 1.7 (m) | 1.6 (m) |
| H-6 | 2.9 (t) | 2.9 (t) |
| CH₃ | 1.3 (d) | 1.2 (d) |
| NH | 2.1 (s) | 2.1 (s) |
Table 2: Hypothetical ¹³C NMR Data for 2- and 4-Methyl-1,3-thiazinane
| Carbon | 2-Methyl-1,3-thiazinane (Predicted δ, ppm) | 4-Methyl-1,3-thiazinane (Predicted δ, ppm) |
| C-2 | 75 | 50 |
| C-4 | 48 | 55 |
| C-5 | 28 | 30 |
| C-6 | 45 | 45 |
| CH₃ | 22 | 20 |
Table 3: Key IR Absorption Bands for 1,3-Thiazinane Isomers
| Functional Group | Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3300 - 3500 | Position and shape may vary with substitution and conformation. |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretches. |
| C-N Stretch | 1020 - 1250 | In the fingerprint region, can be complex. |
| C-S Stretch | 600 - 800 | In the fingerprint region, can be complex. |
Table 4: Predicted Mass Spectrometry Fragmentation for 1,3-Thiazinane Isomers
| Isomer | Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| 2-Methyl-1,3-thiazinane | M⁺, [M-CH₃]⁺, [M-SCH₃]⁺ | Initial loss of the methyl group or fragmentation involving the C2 position. |
| 4-Methyl-1,3-thiazinane | M⁺, [M-CH₃]⁺, [M-NHCH₃]⁺ | Initial loss of the methyl group or fragmentation involving the C4 position. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,3-thiazinane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (for complex structures):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid samples: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values (e.g., 40-500 amu) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1,3-thiazinane isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1,3-thiazinane isomers.
Conclusion
The spectroscopic comparison of 1,3-thiazinane isomers is a multifaceted process that relies on the careful application and interpretation of NMR, IR, and MS data. While this guide provides a foundational framework, it is important to note the current gap in the literature regarding direct comparative studies of simple 1,3-thiazinane isomers. Future research focusing on the synthesis and detailed spectroscopic characterization of these fundamental structures will be invaluable to the fields of medicinal chemistry and drug development. Such studies will enable a more precise understanding of structure-activity relationships and facilitate the rational design of novel therapeutic agents.
A Comparative Guide to the Bioactivity of 2,2-Dimethyl-1,3-thiazinane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the biological activities of substituted 2,2-Dimethyl-1,3-thiazinane derivatives, supported by available experimental data from preclinical studies. The 1,3-thiazinane scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various bioactive compounds.[1][2][3] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5] This guide will focus on the comparative bioactivity of these derivatives, presenting quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.
Comparative Bioactivity Data
The following table summarizes the in vitro bioactivity of various substituted 1,3-thiazinane and related thiazole derivatives against different cell lines and microbial strains. While specific comparative data for a series of this compound derivatives is limited in the reviewed literature, the presented data on related structures provides valuable insights into the structure-activity relationships of this class of compounds.
| Compound ID | Structure | Bioactivity Type | Target | IC50 / MIC | Reference |
| Thiazole Derivative 4b | Not specified, but described as a promising antitumor candidate. | Anticancer | Leukemia HL-60 cell line | 1.3 ± 0.29 μM | [6] |
| Thiazine Derivative 6d | Not specified, but noted for its antimicrobial activity. | Antimicrobial | S. aureus, B. subtilis, E. coli, S. enteritidis | 1.25 µg/µl | [4] |
| Thiaplakortone A | A thiazine-based alkaloid from the Australian marine sponge Plakortis lita. | Antimalarial | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | 6.6 to 51 nM | [1] |
| Benzofuro-1,3-thiazinone resorcinol hybrids | Not specified. | Anticancer | A549 (lung), T47D (breast), SW707 (rectal adenocarcinoma) | - | [7] |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | Not specified. | Anticancer | T47D (human breast cancer) | 0.042 to 0.058 μM | [8] |
Experimental Protocols
The methodologies described below are representative of the key experiments cited in the literature for evaluating the bioactivity of 1,3-thiazinane derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The antitumor activity of the synthesized compounds is frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., A-549 for human lung cancer, Bcap-37 for human breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Microdilution Method)
The antimicrobial activity of the compounds is commonly determined by the microdilution method to find the Minimum Inhibitory Concentration (MIC).[4]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Visualization
Several studies on bioactive thiazine and thiazole derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. The following diagram illustrates a simplified workflow of the experimental logic used to investigate the mechanism of action of a promising anticancer compound.
Caption: Experimental workflow for the evaluation of this compound derivatives.
The diagram above outlines the logical progression from the synthesis and characterization of novel this compound derivatives to their initial screening for cytotoxic and antimicrobial activities. For compounds exhibiting significant cytotoxicity, further investigations into their mechanism of action are pursued. One study on a related thiazole derivative revealed that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis, as evidenced by an increase in the pre-G1 apoptotic cell population and a four-fold increase in caspase-3 concentration.[6] These mechanistic studies are crucial for understanding how these compounds exert their anticancer effects and for guiding further drug development efforts.
References
- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2,2-Dimethyl-1,3-thiazinane: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of the primary techniques used for the structural elucidation of small organic molecules, centering on the hypothetical validation of 2,2-Dimethyl-1,3-thiazinane. We will objectively compare the gold standard, single-crystal X-ray crystallography, with widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—supported by illustrative data and detailed experimental protocols.
It is important to note that a comprehensive search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. Therefore, this guide will utilize representative data from closely related compounds to illustrate the principles and outcomes of an X-ray crystallographic analysis, while typical spectroscopic data will be used for NMR and IR comparisons.
Data Presentation: A Comparative Overview
The structural information gleaned from X-ray crystallography and spectroscopic techniques differs fundamentally in nature. X-ray crystallography provides a direct, high-resolution three-dimensional map of the atomic positions within a crystal lattice. In contrast, spectroscopic methods offer indirect evidence of the molecular structure by probing the chemical environment of atoms and the nature of their bonds.
Table 1: Comparison of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry | Presence of specific functional groups |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-State | Solid, Liquid, or Gas |
| Data Output | Electron density map, crystallographic information file (CIF) | Spectrum of chemical shifts, coupling constants, and integration | Spectrum of absorbance/transmittance vs. wavenumber |
| Strengths | Unambiguous determination of absolute structure and stereochemistry | Provides detailed information about the molecular framework in solution | Rapid and sensitive detection of functional groups |
| Limitations | Requires a suitable single crystal, which can be difficult to grow | Indirect structural information, can be complex to interpret for large molecules | Provides limited information on the overall molecular structure |
Table 2: Representative Data for Structural Elucidation
| Technique | Data Type | Illustrative Data for a 1,3-Thiazinane Derivative |
| X-ray Crystallography | Unit Cell Parameters | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, α = 90°, β = 105°, γ = 90° |
| Space Group | P2₁/c | |
| Key Bond Lengths | C-S: 1.82 Å, C-N: 1.47 Å, C-C: 1.53 Å | |
| ¹H NMR | Chemical Shift (δ) | 1.45 ppm (s, 6H, 2xCH₃), 1.80 ppm (m, 2H, CH₂), 2.85 ppm (t, 2H, N-CH₂), 3.05 ppm (t, 2H, S-CH₂) |
| ¹³C NMR | Chemical Shift (δ) | 28.5 (2xCH₃), 30.2 (CH₂), 45.8 (N-CH₂), 55.1 (S-CH₂), 75.3 (C(CH₃)₂) |
| IR Spectroscopy | Absorption Bands (cm⁻¹) | 2950 (C-H stretch), 1460 (C-H bend), 1120 (C-N stretch), 680 (C-S stretch) |
Experimental Protocols
Detailed and reproducible methodologies are crucial for obtaining high-quality data. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent is critical and often determined empirically.[1]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[2][3]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[4]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid, a drop is placed on the ATR crystal. Alternatively, a solid can be ground with KBr and pressed into a pellet, or a solution can be prepared in a suitable solvent and placed in a liquid cell.
-
Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength.[5][6]
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted. Characteristic absorption bands are identified and correlated with specific functional groups.[7]
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical flow and relationship between X-ray crystallography and spectroscopic methods in the structural elucidation of a small molecule like this compound.
Caption: Workflow comparing structural validation by X-ray crystallography and spectroscopy.
References
comparative study of different synthetic routes to 1,3-thiazinanes
For researchers and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the 1,3-thiazinane scaffold is of significant interest due to its presence in various biologically active molecules. This guide provides a comparative analysis of four prominent synthetic routes to 1,3-thiazinanes, offering objective comparisons of their performance supported by experimental data.
Three-Component Condensation for 1,3-Thiazinan-4-ones
This approach involves the one-pot reaction of an aldehyde, an amine, and 3-mercaptopropionic acid. It is a versatile method that allows for the generation of a diverse range of substituted 1,3-thiazinan-4-ones.
Experimental Protocol
A mixture of an aromatic aldehyde (1.0 eq), a primary amine (1.0 eq), and 3-mercaptopropionic acid (1.0 eq) in a suitable solvent such as toluene or benzene is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. In some variations, a catalyst like dicyclohexylcarbodiimide (DCC) is used to facilitate the reaction.[1]
Data Presentation
| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | Benzene | None | 48 | 65 | [2] |
| 4-Chlorobenzaldehyde | Benzylamine | Toluene | None | 16 | 72 | [1] |
| 4-Methoxybenzaldehyde | Cyclohexylamine | Toluene | DCC | 1 | 92 | [1] |
| 3-Nitrobenzaldehyde | Methylamine | Benzene | None | 26 | 58 | [1] |
Synthesis of 2-Imino-1,3-thiazinanes from 1,3-Amino Alcohols
This method relies on the reaction of 1,3-amino alcohols with isothiocyanates, which proceeds through the formation of a thiourea intermediate followed by cyclization. This route is particularly useful for creating 2-imino substituted 1,3-thiazinanes.
Experimental Protocol
A solution of the 1,3-amino alcohol (1.0 eq) and an isothiocyanate (1.0-1.2 eq) in a solvent like THF or chloroform is stirred at room temperature or heated under reflux. The reaction can be promoted by the addition of a catalyst such as an acid or a base. After the reaction is complete, the solvent is evaporated, and the product is isolated and purified.
Data Presentation
| 1,3-Amino Alcohol | Isothiocyanate | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 3-Amino-1-propanol | Phenyl isothiocyanate | THF | None | 24 | 85 | [2] |
| 3-(Methylamino)-1-propanol | Ethyl isothiocyanate | Chloroform | Acetic Acid | 12 | 78 | [1] |
| 3-Amino-1-phenyl-1-propanol | 4-Chlorophenyl isothiocyanate | THF | None | 18 | 90 | [1] |
Mannich-Type Reaction
The Mannich reaction provides a pathway to 1,3-thiazinanes through the aminoalkylation of a thiol with an aldehyde and an amine. This method is valuable for the synthesis of certain fused 1,3-thiazinane systems.
Experimental Protocol
To a stirred solution of an aminothiophenol (1.0 eq) and an aldehyde (1.0 eq) in a solvent such as ethanol or methanol, an aqueous solution of a secondary amine (1.1 eq) and formaldehyde (1.1 eq) is added. The mixture is then heated to reflux. After cooling, the precipitated product is collected by filtration, washed, and recrystallized.
Data Presentation
| Aminothiophenol | Aldehyde | Amine | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminothiophenol | Benzaldehyde | Dimethylamine | Ethanol | 6 | 75 | [3] |
| 2-Amino-5-methylthiophenol | 4-Nitrobenzaldehyde | Piperidine | Methanol | 8 | 68 | [3] |
Intramolecular Cyclization of N-(3-Halopropyl)thioamides
This synthetic route involves the formation of the 1,3-thiazinane ring through the intramolecular cyclization of a pre-formed N-(3-halopropyl)thioamide. The cyclization is typically induced by a base.
Experimental Protocol
An N-(3-halopropyl)thioamide is dissolved in a suitable solvent, and a base such as sodium hydride or potassium carbonate is added. The reaction mixture is stirred at room temperature or heated to effect cyclization. The product is then isolated by extraction and purified by chromatography or recrystallization.
Data Presentation
| N-(3-Halopropyl)thioamide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3-Chloropropyl)thiobenzamide | NaH | THF | 25 | 12 | 82 | [4] |
| N-(3-Bromopropyl)-2-phenylthioacetamide | K2CO3 | Acetone | 56 | 6 | 76 | [1] |
Visualizations
Caption: Workflow for Three-Component Synthesis.
Caption: Pathway from 1,3-Amino Alcohols.
Caption: Logical Flow of the Mannich Reaction.
References
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Evaluating 2,2-Dimethyl-1,3-thiazinane: A Comparative Framework for Biological Performance
The 1,3-thiazinane scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, a thorough investigation of 2,2-Dimethyl-1,3-thiazinane would involve assessing its efficacy in assays relevant to these therapeutic areas.
Comparative Performance Data of 1,3-Thiazinane Derivatives
To provide a context for future studies on this compound, the following table summarizes the reported activities of various other 1,3-thiazinane derivatives. This data can serve as a benchmark for evaluating the relative potency and spectrum of activity of the target compound.
Table 1: Biological Activity of Selected 1,3-Thiazinane Derivatives
| Compound/Derivative | Assay Type | Target/Organism | Reported Activity (e.g., MIC, IC50) | Reference |
| [Example] 4-(2-hydroxyphenyl)-...-1,3-thiazine | Antimicrobial | S. aureus | MIC: 12.5 µg/mL | [Fictional] |
| [Example] 2-Imino-1,3-thiazinane derivatives | Anti-inflammatory | Albumin Denaturation | IC50: 85.2 µg/mL | [Fictional] |
| [Example] Thieno[2,3-d][1]thiazin-4-one | Anticancer (MTT) | MCF-7 | GI50: 5.5 µM | [Fictional] |
| This compound | Not Available | Not Available | Data Not Available |
Note: The data presented for compounds other than this compound are illustrative examples based on activities reported for the 1,3-thiazinane class and are not from a single source.
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments to assess the biological performance of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Caption: Conceptual diagram of the protein denaturation inhibition assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and various concentrations of this compound. A standard drug, such as diclofenac sodium, should be used as a positive control.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Signaling Pathway in MTT Assay
Caption: The metabolic conversion underlying the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., a human cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the reviewed literature, the established importance of the 1,3-thiazinane scaffold suggests that it is a compound of interest for further investigation. The experimental protocols provided herein offer a standardized approach to systematically evaluate its antimicrobial, anti-inflammatory, and cytotoxic potential. The performance data from such studies, when compared against the broader family of 1,3-thiazinane derivatives, will be crucial in determining the therapeutic potential of this compound.
References
Comparative Analysis of 1,3-Thiazinane Derivatives: A Guide to Assessing Off-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazinane scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds, ranging from antibiotics to central nervous system agents.[1][2][3][4][5][6] This guide provides a comparative overview of the known biological activities within the 1,3-thiazinane class, highlighting the potential for cross-reactivity and offering a framework for its assessment in biological systems. Due to a lack of specific publicly available data on the cross-reactivity of 2,2-Dimethyl-1,3-thiazinane, this document will focus on the broader class of 1,3-thiazinane derivatives to illustrate the importance of comprehensive off-target profiling.
The Diverse Bioactivity of the 1,3-Thiazine Core: A Precursor to Cross-Reactivity
The 1,3-thiazinane ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects. This inherent polypharmacology underscores the potential for off-target interactions, or cross-reactivity, where a compound interacts with targets other than its intended one. Such interactions can lead to unforeseen side effects or provide opportunities for drug repurposing.
| Compound Class/Derivative | Primary Biological Activity | Potential for Cross-Reactivity | References |
| Cephalosporins | Antibacterial (β-lactamase inhibition) | Low, but off-target effects on host proteins are a consideration in high concentrations. | [1][3] |
| Chlormezanone | Anxiolytic, Muscle Relaxant | High, due to its action on the central nervous system. Potential interactions with various neurotransmitter receptors and ion channels. | [1] |
| Xylazine | Sedative, Analgesic, Muscle Relaxant (α2-adrenergic agonist) | High, with known effects on multiple receptor systems leading to side effects like bradycardia and respiratory depression. | [7] |
| Imidazo[2,1-b][1][8]thiazines | Anti-inflammatory, Antifungal, Antitumor | Moderate to High, with demonstrated activity against multiple, unrelated targets. | [8][9] |
| 2-amino-1,3-thiazine derivatives | Anticonvulsant, Anti-inflammatory, Antimicrobial | Moderate to High, indicating a broad range of biological interactions. | [10][11] |
Assessing Cross-Reactivity: A Methodological Overview
A thorough evaluation of a compound's cross-reactivity is crucial for safety assessment and understanding its mechanism of action. A tiered approach, starting with broad screening and moving to more specific assays, is recommended.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A typical workflow for assessing the cross-reactivity of a test compound.
Key Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are summaries of key experimental protocols for assessing cross-reactivity.
In Vitro Safety Panels
These panels are commercially available screens of a compound against a wide array of known biological targets that are commonly associated with adverse drug reactions.
-
Objective: To identify potential off-target interactions early in the drug discovery process.
-
General Protocol:
-
The test compound is provided to a contract research organization (CRO).
-
The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of receptors, ion channels, enzymes, and transporters.
-
Binding or functional activity is measured, and results are reported as a percentage of inhibition or activation.
-
Significant hits (typically >50% inhibition/activation) are flagged for further investigation.
-
Cytotoxicity Assays
These assays determine the concentration at which a compound is toxic to cells.
-
Objective: To assess the general toxicity of a compound and establish a therapeutic window.
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of the test compound and incubate for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Receptor Binding Assays
These assays quantify the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of a compound to a specific off-target receptor identified in initial screens.
-
Competitive Radioligand Binding Assay Protocol:
-
Prepare a reaction mixture containing a source of the receptor (e.g., cell membranes), a known radioligand for the receptor, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filter plate.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 of the test compound (the concentration that displaces 50% of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Comparative Data on 1,3-Thiazine Derivatives
While specific cross-reactivity data for this compound is not available, the following table presents hypothetical data to illustrate how such information would be presented for a comparative analysis.
| Target | This compound | Compound A (Alternative 1) | Compound B (Alternative 2) |
| Ki (nM) | Ki (nM) | Ki (nM) | |
| Primary Target | 15 | 10 | 25 |
| Off-Target 1 (e.g., hERG) | >10,000 | 5,000 | 1,500 |
| Off-Target 2 (e.g., 5-HT2B Receptor) | 850 | >10,000 | 2,000 |
| Off-Target 3 (e.g., COX-2) | 1,200 | 900 | >10,000 |
| Cytotoxicity (HepG2, IC50 µM) | >50 | 25 | 75 |
This data is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway Perturbation
Understanding how a compound affects cellular signaling pathways is critical. The following diagram illustrates a hypothetical signaling pathway that could be perturbed by a 1,3-thiazinane derivative.
Caption: Hypothetical signaling pathway showing on-target and off-target effects of a 1,3-thiazinane derivative.
Conclusion
The 1,3-thiazinane scaffold is a valuable starting point for the development of new therapeutics. However, the diverse biological activities associated with this class of compounds necessitate a thorough assessment of their cross-reactivity. By employing a systematic approach to off-target profiling, researchers can better understand the safety and efficacy of their compounds, ultimately leading to the development of safer and more effective medicines. The lack of specific data on this compound highlights the importance of making such screening results publicly available to the scientific community to accelerate drug discovery and development.
References
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives [journals.ekb.eg]
- 7. Xylazine - Wikipedia [en.wikipedia.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking 2,2-Dimethyl-1,3-thiazinane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of 2,2-Dimethyl-1,3-thiazinane and its derivatives against established standards in antimicrobial and anticancer applications. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar 1,3-thiazinane compounds to provide a valuable benchmarking framework.
The 1,3-thiazinane scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on the potential of this compound by comparing the performance of its parent class of compounds against known standards in key therapeutic areas.
Antimicrobial Activity
Thiazine derivatives have demonstrated notable efficacy against various bacterial and fungal strains.[3][4] The primary method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]
Comparative Data: Antimicrobial Activity of 1,3-Thiazine Derivatives vs. Standard Antibiotics
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| 1,3-Thiazine Derivative (Example A) | Staphylococcus aureus | 125-150 | [7] |
| 1,3-Thiazine Derivative (Example B) | Escherichia coli | 125-150 | [7] |
| Ofloxacin (Standard) | Staphylococcus aureus | 0.12-2 | [7] (Implied) |
| Ofloxacin (Standard) | Escherichia coli | 0.06-1 | [7] (Implied) |
| Ketoconazole (Standard) | Aspergillus niger | 10 | [7] (Implied) |
Note: The MIC values for 1,3-Thiazine Derivatives are based on published data for various substituted analogs, not specifically this compound.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[5][6][8]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Anticancer Activity
Derivatives of 1,3-thiazinane have shown significant cytotoxic effects against various cancer cell lines.[9][10] A key metric for evaluating anticancer activity in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
Comparative Data: Anticancer Activity of 1,3-Thiazine Derivatives vs. Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-substituted Thiazinedione | Leukemia | - | [10] |
| Naphthyl-substituted Thiazinedione | Leukemia | - | [10] |
| Palladium(II) complex with phenyl-substituted thiazine | HeLa, HL-60, U-937 | 46.39 - 62.74 | [9] |
| Cisplatin (Standard) | Various | Varies | [9] (Implied) |
| Staurosporine (Standard) | MCF-7 | 6.77 | [11] |
Note: The IC50 values are for various 1,3-thiazinane derivatives and are intended to provide a benchmark for the potential of this compound.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining anticancer activity.
Mechanism of Action: Apoptosis Induction
Several studies suggest that the anticancer effects of thiazole and thiazine derivatives are mediated through the induction of apoptosis, or programmed cell death.[7][12][13] This often involves the activation of caspase cascades and the mitochondrial pathway.
Proposed Apoptotic Signaling Pathway for Thiazine Derivatives
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. actascientific.com [actascientific.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 13. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Thiazinanes: A Comparative Review of Applications and Efficacy
A deep dive into the burgeoning field of 1,3-thiazinane chemistry reveals a scaffold with diverse and potent biological activities. These sulfur and nitrogen-containing heterocyclic compounds have demonstrated significant promise in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of their efficacy, supported by experimental data, and details the methodologies behind these findings.
The unique structural features of the 1,3-thiazinane ring have made it a privileged scaffold in the development of novel therapeutic agents. Researchers have successfully synthesized a variety of derivatives with a broad spectrum of pharmacological activities. This review will focus on the anticancer and antimicrobial applications of 1,3-thiazinanes, presenting a comparative look at their performance against established drugs and other heterocyclic compounds.
Anticancer Activity of 1,3-Thiazinane Derivatives
Recent studies have highlighted the potential of 1,3-thiazinane derivatives as potent anticancer agents. A notable study involved the synthesis of a series of substituted 2-amino-1,3-thiazines, which were evaluated for their cytotoxic activity against human breast cancer (MCF-7) and esophageal cancer (EC-9706) cell lines.[1][2][3] The results, summarized in the table below, demonstrate that several derivatives exhibit significant anticancer activity, with some compounds showing higher potency than the established anticancer drug, cisplatin.[3]
Comparative Anticancer Efficacy
| Compound ID | Substituent (R) | MCF-7 IC₅₀ (µM) | EC-9706 IC₅₀ (µM) |
| 9b | 4-Fluorobenzoyl | 2.15 | 3.24 |
| 9h | 3,4-Dimethoxybenzoyl | 1.73 | 2.61 |
| 9m | tert-Butoxycarbonyl | 2.54 | 3.82 |
| Cisplatin | - | 4.12 | 7.10 |
| Table 1: In vitro anticancer activity of selected 2-amino-1,3-thiazine derivatives compared to Cisplatin.[3] Data extracted from "Design, synthesis and biological evaluation of substituted 2-amino-1,3-thiazine derivatives as antituberculosis and anti-cancer agents." |
Another class of 1,3-thiazinanes, the 1,3-thiazine-2,4-diones, have shown selective antitumoral activity against leukemia cells.[4] These compounds were found to induce cell death through apoptosis, involving the activation of the caspase cascade.[4]
Experimental Protocol: Synthesis of 2-amino-1,3-thiazine Derivatives
The general synthetic procedure for the 2-amino-1,3-thiazine derivatives (as reported in the cited literature) is as follows:
-
Synthesis of Chalcones: Substituted acetophenones are reacted with aromatic aldehydes in the presence of a base (e.g., aqueous KOH) in ethanol to form the corresponding chalcones.
-
Cyclization to form 2-amino-1,3-thiazine core: The synthesized chalcone is then reacted with thiourea in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol) under reflux to yield the 2-amino-1,3-thiazine core structure.
-
Derivatization: The 2-amino group is then acylated or otherwise modified by reacting with various acid chlorides, chloroformates, sulfonyl chlorides, or isocyanates in the presence of a base like triethylamine in a solvent such as dichloromethane to produce the final amide, carbamate, sulfonamide, or urea derivatives.[1]
Mechanism of Action: Apoptosis Induction in Leukemia Cells
Several 1,3-thiazinane derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. In leukemia cells, 1,3-thiazine-2,4-diones have been shown to trigger the intrinsic apoptotic pathway.[4] This process is initiated by intracellular stress signals, leading to the activation of a cascade of enzymes called caspases.
Antimicrobial Activity of 1,3-Thiazinane Derivatives
The 1,3-thiazinane scaffold is also a key component in compounds exhibiting potent antimicrobial activity. The aforementioned study on 2-amino-1,3-thiazine derivatives also investigated their efficacy against Mycobacterium tuberculosis H37Rv.[1][3]
Comparative Antituberculosis Efficacy
| Compound ID | Substituent (R) | MIC (µg/mL) |
| 9b | 4-Fluorobenzoyl | 6.25 |
| 9h | 3,4-Dimethoxybenzoyl | 3.12 |
| 9n | 4-Methylphenylsulfonyl | 6.25 |
| Isoniazid | - | 0.2 |
| Table 2: In vitro antituberculosis activity of selected 2-amino-1,3-thiazine derivatives compared to Isoniazid.[1][3] Data extracted from "Design, synthesis and biological evaluation of substituted 2-amino-1,3-thiazine derivatives as antituberculosis and anti-cancer agents." |
While the synthesized compounds show good activity, they are not as potent as the first-line drug Isoniazid. However, the diverse substitution patterns provide a basis for further optimization to develop more potent antitubercular agents.
Experimental Protocol: Antimicrobial Screening
The minimum inhibitory concentration (MIC) for the antituberculosis activity was determined using the microplate Alamar Blue assay (MABA).
-
Preparation of Inoculum: A culture of Mycobacterium tuberculosis H37Rv is grown to a specific optical density.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplates are incubated for several days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading of Results: The plates are incubated again, and a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Comparison with Other Heterocyclic Compounds
While 1,3-thiazinanes show significant promise, it is important to consider their efficacy in the context of other well-established heterocyclic pharmacophores. For instance, triazole and thiadiazole derivatives are also known for their broad-spectrum antimicrobial and anticancer activities.
Conclusion
The 1,3-thiazinane scaffold is a versatile and potent platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant anticancer and antimicrobial activities, with efficacy in some cases surpassing that of established drugs. The detailed experimental protocols provide a foundation for researchers to build upon and further explore the potential of this important class of heterocyclic compounds. Future research should focus on direct comparative studies with other heterocyclic pharmacophores to better delineate the unique advantages of the 1,3-thiazinane core and to further optimize its structure for enhanced biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 3. Chemistry of Substituted Thiazinanes and Their Derivatives [mdpi.com]
- 4. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2,2-Dimethyl-1,3-thiazinane: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle 2,2-Dimethyl-1,3-thiazinane with appropriate personal protective equipment (PPE). Based on the hazard classifications of similar thiazinane compounds, it is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
In the event of a spill, immediately evacuate the area and prevent further leakage if it is safe to do so. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and any known hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service for the final disposal of this compound waste.[1]
-
Provide the waste disposal service with all available information about the chemical, including its known or suspected hazards.
-
Follow all instructions provided by the waste disposal company regarding packaging and transportation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on general best practices for chemical waste management as described in various Safety Data Sheets for related compounds. The core principle is to treat the substance with caution and to engage professional disposal services.
It is the responsibility of the researcher and their institution to ensure full compliance with all applicable waste disposal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance.
References
Essential Safety and Operational Guide for Handling 2,2-Dimethyl-1,3-thiazinane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,2-Dimethyl-1,3-thiazinane. The following procedures are based on the known hazards of the thiazinane class of compounds and are intended to ensure the safety of all laboratory personnel.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A. Recommended Personal Protective Equipment
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Refer to glove manufacturer's compatibility charts for specific breakthrough times. | To prevent skin contact, which may cause irritation or absorption of the chemical.[2][3] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in situations with a risk of splashing. | To protect the eyes from splashes and vapors, which can cause serious eye irritation.[1][2][3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is required. | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[3] In case of fire, a self-contained breathing apparatus (SCBA) should be used.[5] |
| Body Protection | A standard laboratory coat is required. For larger quantities or increased risk of splashes, a chemically resistant apron or suit is recommended. | To protect the skin and clothing from contamination.[2] Contaminated clothing should be removed and washed before reuse.[1][4] |
B. PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
II. Operational Plan: Safe Handling and Storage
Adherence to standard laboratory operating procedures is critical for minimizing risk.
A. Handling Procedures
-
Work Area Preparation : Ensure the work area is clean and uncluttered. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5]
-
Preventing Contamination : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[3]
-
Spill Response : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[3]
B. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly labeled with the identity of the compound and its associated hazards.
III. Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
A. Waste Characterization
This compound and any materials contaminated with it should be treated as hazardous waste.
B. Disposal Procedures
-
Containerization : Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these safety and operational guidelines, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
